Product packaging for Ansofaxine hydrochloride(Cat. No.:CAS No. 916918-84-8)

Ansofaxine hydrochloride

Cat. No.: B560612
CAS No.: 916918-84-8
M. Wt: 418.0 g/mol
InChI Key: BVWFJKQJRNSYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ansofaxine hydrochloride (LY03005;  LPM570065) is a triple reuptake inhibitor;  inhibits serotonin, dopamine and norepinephrine reuptake with IC50 values of 723, 491 and 763 nM, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32ClNO3 B560612 Ansofaxine hydrochloride CAS No. 916918-84-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFJKQJRNSYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045804
Record name Ansofaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916918-84-8
Record name Ansofaxine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ansofaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLUDESVENLAFAXINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z6K3OQX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ansofaxine Hydrochloride: A Technical Whitepaper on a Novel Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansofaxine hydrochloride (formerly LY03005 or LPM570065) is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under development for the treatment of major depressive disorder (MDD). As a triple reuptake inhibitor, ansofaxine represents a potential advancement in antidepressant therapy by targeting all three key monoamine neurotransmitters implicated in the pathophysiology of depression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Major depressive disorder is a prevalent and debilitating condition, and a significant portion of patients do not achieve adequate remission with currently available treatments, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is a novel chemical entity that acts as a prodrug of desvenlafaxine.[1] By inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), ansofaxine aims to provide a broader spectrum of antidepressant efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive impairment.[1][2][3]

Mechanism of Action

This compound functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2][4] The simultaneous modulation of these three neurotransmitter systems is hypothesized to produce a more robust and rapid antidepressant effect compared to agents that target only one or two monoamines.[5]

Signaling Pathway

The primary mechanism of ansofaxine involves the competitive inhibition of monoamine transporters on the presynaptic neuron. This action prevents the reabsorption of serotonin, norepinephrine, and dopamine from the synapse, making more of these neurotransmitters available to bind to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Neurotransmitter Vesicles 5-HT 5-HT Vesicles->5-HT Release NE NE Vesicles->NE Release DA DA Vesicles->DA Release Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits 5-HT->SERT Receptors Postsynaptic Receptors 5-HT->Receptors Binds NE->NET Reuptake NE->Receptors Binds DA->DAT Reuptake DA->Receptors Binds

Ansofaxine's mechanism of action at the synapse.

Quantitative Data

In Vitro Receptor Binding Affinity

This compound demonstrates inhibitory activity at the serotonin, norepinephrine, and dopamine transporters.

TransporterIC50 (nM)
Serotonin (SERT)723[6]
Norepinephrine (NET)763[6]
Dopamine (DAT)491[6]
Clinical Efficacy in Major Depressive Disorder

Clinical trials have evaluated the efficacy of ansofaxine extended-release (ER) tablets in patients with MDD using standardized depression rating scales.

Phase 2 Clinical Trial Results (6-Week Treatment) [3]

Treatment Group (daily dose)NMean Change from Baseline in HAM-D17 Total Score
Ansofaxine 40 mg52-12.46 (p=0.0447 vs. placebo)
Ansofaxine 80 mg52-12.46 (p=0.0447 vs. placebo)
Ansofaxine 120 mg51-12.46 (p=0.0447 vs. placebo)
Ansofaxine 160 mg51-12.46 (p=0.0447 vs. placebo)
Placebo49Not explicitly stated, but difference was statistically significant

Phase 3 Clinical Trial Results (8-Week Treatment)

Treatment Group (daily dose)NMean Change from Baseline in MADRS Total Score
Ansofaxine 80 mg187-20.0 (p < 0.0001 vs. placebo)
Ansofaxine 160 mg186-19.9 (p < 0.0001 vs. placebo)
Placebo185-14.6
Pharmacokinetic Properties

Phase 1 studies have provided initial pharmacokinetic data in healthy subjects.[7]

ParameterObservation
Dose ProportionalityConcentrations of the main active metabolite were dose-proportional in the range of 20 to 200 mg (single ascending dose) and 40 to 160 mg/day (multiple ascending dose).[7]
Food EffectFood did not affect the bioavailability of ansofaxine.[7]
Steady StateAchieved by the third day of multiple dosing.[7]

Note: Specific values for Cmax, Tmax, and half-life have not been fully published.

Safety and Tolerability

Ansofaxine has been generally well-tolerated in clinical trials.[3]

Incidence of Treatment-Related Adverse Events (TRAEs) in Phase 2 Trial [3]

Treatment Group (daily dose)Incidence of TRAEs (%)
Ansofaxine 40 mg51.92
Ansofaxine 80 mg65.38
Ansofaxine 120 mg56.86
Ansofaxine 160 mg62.75
Placebo38.78

Experimental Protocols

Preclinical In Vivo Microdialysis

Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the brain of conscious, freely moving rats following administration of ansofaxine.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.[8]

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.[8][9]

  • Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.[10]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]

  • Drug Administration: Ansofaxine or vehicle is administered orally or via the perfusion fluid.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.[11]

  • Neurotransmitter Analysis: The concentrations of 5-HT, NE, and DA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthetize_Rat->Stereotaxic_Surgery Recovery Allow for Recovery Stereotaxic_Surgery->Recovery Insert_Probe Insert Microdialysis Probe Recovery->Insert_Probe Perfuse_aCSF Perfuse with aCSF Insert_Probe->Perfuse_aCSF Administer_Drug Administer Ansofaxine or Vehicle Perfuse_aCSF->Administer_Drug Collect_Samples Collect Dialysate Samples Administer_Drug->Collect_Samples Analyze_Samples Analyze Samples via HPLC-ED Collect_Samples->Analyze_Samples End End Analyze_Samples->End cluster_day1 Day 1 cluster_interim Interim Period (24 hours) cluster_day2 Day 2 PreTest 15-minute Pre-test Swim DrugAdmin Administer Ansofaxine or Vehicle PreTest->DrugAdmin Test 5-minute Test Swim DrugAdmin->Test Scoring Score Immobility Time Test->Scoring Screening Screening Period (1 week) Randomization Randomization Screening->Randomization Treatment_A Ansofaxine 80 mg/day (8 weeks) Randomization->Treatment_A Treatment_B Ansofaxine 160 mg/day (8 weeks) Randomization->Treatment_B Placebo Placebo (8 weeks) Randomization->Placebo Endpoint Primary Endpoint Assessment: Change in MADRS Score at Week 8 Treatment_A->Endpoint Treatment_B->Endpoint Placebo->Endpoint

References

Ansofaxine Hydrochloride: A Novel Approach to Treating Anhedonia in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Anhedonia, the diminished ability to experience pleasure, is a core and often persistent symptom of Major Depressive Disorder (MDD) that is notoriously difficult to treat with conventional antidepressants. Ansofaxine hydrochloride (formerly LY03005), a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), presents a promising therapeutic strategy by virtue of its unique mechanism of action that enhances dopaminergic neurotransmission. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the potential of this compound in treating anhedonia. It includes a summary of its mechanism of action, quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Unmet Need in Anhedonia Treatment

Anhedonia is a debilitating symptom of MDD, significantly impacting a patient's quality of life and functional capacity.[1] Traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), often fall short in effectively addressing anhedonia.[2] This has led to a growing interest in therapeutic agents with a broader neurochemical profile, particularly those that modulate the dopamine system, which is critically involved in reward processing and motivation.[1] this compound, as a triple reuptake inhibitor, is uniquely positioned to address this therapeutic gap.[2]

Mechanism of Action: A Triple-Pronged Approach

This compound is a prodrug of desvenlafaxine, but its distinct pharmacological profile results from its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and, crucially, dopamine (DA).[2] By blocking the respective transporters (SERT, NET, and DAT), ansofaxine increases the synaptic availability of these three key neurotransmitters implicated in mood regulation.[2]

The enhanced dopaminergic activity in brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, is hypothesized to be the primary driver of ansofaxine's anti-anhedonic effects.[1] This targeted action on the dopamine system differentiates it from many existing antidepressants and offers a potential advantage in treating the motivational and reward-processing deficits characteristic of anhedonia.

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits Serotonin Serotonin SERT->Serotonin Blocks Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Blocks Reuptake Dopamine Dopamine DAT->Dopamine Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors Therapeutic_Effects Improved Mood Reduced Anhedonia Enhanced Motivation Postsynaptic_Receptors->Therapeutic_Effects

Caption: Mechanism of action of this compound.

Preclinical Evidence

In Vivo Microdialysis in Rodent Models

Preclinical studies utilizing in vivo microdialysis in rats have demonstrated that oral administration of this compound leads to a significant increase in the extracellular levels of dopamine, norepinephrine, and serotonin in the striatum.[1] This provides direct evidence of its triple reuptake inhibition in a key brain region involved in reward and motor control.

Experimental Protocol: In Vivo Microdialysis (General)

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum (or nucleus accumbens). A microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of ansofaxine or vehicle.

  • Analysis: The concentrations of dopamine, serotonin, and norepinephrine and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Forced Swim Test in Rodent Models

In the forced swim test, a widely used behavioral assay to screen for antidepressant efficacy, ansofaxine has been shown to reduce immobility time in rats.[3] This suggests that ansofaxine possesses antidepressant-like properties.

Experimental Protocol: Forced Swim Test (General)

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Rats are placed in the water-filled cylinder for a specified period (e.g., a 15-minute pre-test session followed by a 5-minute test session 24 hours later).

  • Data Acquisition: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded and scored, either manually by a trained observer or using automated video-tracking software.

  • Treatment: Ansofaxine or a vehicle is administered at specified times before the test session.

Clinical Evidence: Efficacy in Treating Anhedonia

Phase 3 Clinical Trial (NCT04853407)

A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in adults with MDD.[4][5] The study included two active treatment arms (80 mg/day and 160 mg/day) and a placebo arm over an 8-week treatment period.[5]

Data Presentation: Change in MADRS Anhedonia Factor Score

Treatment GroupNMean Change from Baseline (Week 8)LSM Difference vs. Placebo (95% CI)p-value vs. Placebo
Ansofaxine 80 mg/day187-6.66-1.58 (-2.24, -0.92)< 0.0001
Ansofaxine 160 mg/day186-6.68-1.60 (-2.26, -0.94)< 0.0001
Placebo185-5.08--

LSM: Least Squares Mean; CI: Confidence Interval. Data from a post-hoc analysis of the Phase 3 trial.[2]

Experimental Protocol: Phase 3 Clinical Trial (NCT04853407)

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[5]

  • Participants: 588 adult patients (18-65 years) diagnosed with MDD according to DSM-5 criteria, with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 26.[5][6]

  • Intervention: Patients were randomized (1:1:1) to receive a fixed daily dose of this compound (80 mg or 160 mg) or placebo for 8 weeks.[5]

  • Primary Efficacy Endpoint: Change from baseline in the MADRS total score at week 8.[5]

  • Anhedonia Assessment: Anhedonia was assessed as a secondary outcome using the MADRS anhedonia factor score, which is derived from specific items on the MADRS scale related to the inability to feel, lassitude, and concentration difficulties.

  • Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[5]

Clinical Trial Workflow

cluster_screening Screening Phase (1 week) cluster_randomization Randomization (1:1:1) cluster_treatment Double-Blind Treatment (8 weeks) cluster_assessment Endpoint Assessment Inclusion_Exclusion Inclusion/Exclusion Criteria Met? - MDD Diagnosis (DSM-5) - MADRS >= 26 Randomization Randomization Inclusion_Exclusion->Randomization Ansofaxine_80mg Ansofaxine 80 mg/day Randomization->Ansofaxine_80mg Ansofaxine_160mg Ansofaxine 160 mg/day Randomization->Ansofaxine_160mg Placebo Placebo Randomization->Placebo Follow_up Follow-up Visits (Weeks 1, 2, 4, 6, 8) Ansofaxine_80mg->Follow_up Ansofaxine_160mg->Follow_up Placebo->Follow_up Efficacy_Safety Efficacy & Safety Assessments - MADRS (including anhedonia factor) - Adverse Events Follow_up->Efficacy_Safety

Caption: Workflow of the Phase 3 Clinical Trial for Ansofaxine.

Phase 2 Dose-Finding Study (NCT03785652)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, and optimal dose range of ansofaxine extended-release tablets in patients with MDD.[1] This 6-week study included four active dose groups (40, 80, 120, and 160 mg/day) and a placebo group.[1] While the primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score, the findings of a dose-responsive antidepressant effect provided the foundation for the subsequent Phase 3 trial.[1]

Data Presentation: Change in HAMD-17 Total Score at Week 6

Treatment GroupNAdjusted Mean Difference from Placebo (95% CI)
Ansofaxine 40 mg/day52-2.92 (-6.09 to 0.24)
Ansofaxine 80 mg/day52-3.08 (-6.22 to 0.05)
Ansofaxine 120 mg/day51-2.43 (-5.56 to 0.70)
Ansofaxine 160 mg/day51-3.69 (-6.85 to -0.52)
Placebo49-

Data from the Phase 2 clinical trial.[1]

Experimental Protocol: Phase 2 Clinical Trial (NCT03785652)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[1]

  • Participants: 260 adult patients (18-65 years) with MDD.[1]

  • Intervention: Patients were randomized to receive fixed-dose ansofaxine extended-release tablets (40, 80, 120, or 160 mg/day) or placebo for 6 weeks.[1]

  • Primary Outcome Measure: Change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.[1]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs).[1]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[5] The most commonly reported treatment-emergent adverse events were mild to moderate in severity.[5]

Conclusion and Future Directions

This compound's unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor offers a rational and promising approach to treating anhedonia in Major Depressive Disorder. The robust and statistically significant improvement in the MADRS anhedonia factor score observed in the Phase 3 clinical trial provides strong evidence for its potential in addressing this challenging symptom.

Further research is warranted to fully elucidate the specific neural circuits and signaling pathways through which ansofaxine exerts its anti-anhedonic effects. Future studies could incorporate neuroimaging techniques to investigate changes in brain activity in reward-related regions following treatment with ansofaxine. Additionally, head-to-head comparison trials with other antidepressants would be valuable in establishing its relative efficacy in treating anhedonia.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), is the 4-methylbenzoyl ester prodrug of desvenlafaxine.[1][2] Its synthesis is primarily achieved through a multi-step process culminating in the esterification of the precursor O-desmethylvenlafaxine (desvenlafaxine) followed by purification as a hydrochloride salt. This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound, intended for use by researchers in a laboratory setting. The protocols are compiled from various cited scientific literature and patents.

Overview of Synthetic Strategy

The synthesis of this compound can be logically divided into two main stages:

  • Synthesis of the precursor, O-desmethylvenlafaxine (ODV): This is the core scaffold of the molecule. A common and efficient route starts from p-hydroxyphenylacetic acid.

  • Esterification and Salt Formation: The phenolic hydroxyl group of ODV is esterified using 4-methylbenzoyl chloride to form the ansofaxine free base, which is then converted to its hydrochloride salt and purified by crystallization.

The overall synthetic pathway is illustrated below.

G cluster_0 Stage 1: Synthesis of O-Desmethylvenlafaxine (Precursor) cluster_1 Stage 2: Ansofaxine HCl Synthesis & Purification A p-Hydroxyphenylacetic acid B 2-(4-hydroxyphenyl)-N,N-dimethylacetamide A->B Chlorination & Dimethylamine reaction C 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide B->C Condensation with Cyclohexanone (BuLi) D O-Desmethylvenlafaxine (ODV) C->D Reduction (LiAlH4) E Ansofaxine (Free Base) D->E Esterification with 4-methylbenzoyl chloride F This compound (Crude) E->F HCl addition G This compound (Pure Crystalline Solid) F->G Crystallization/Purification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of O-Desmethylvenlafaxine (ODV)

This stage involves a three-step synthesis starting from p-hydroxyphenylacetic acid.

Protocol 2.1.1: Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

  • Reaction Setup: In a suitable reaction vessel, dissolve p-hydroxyphenylacetic acid in an aprotic organic solvent (e.g., Tetrahydrofuran - THF).

  • Chlorination: At room temperature, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise to the solution to form the corresponding acyl chloride.

  • Amination: Add an aqueous solution of dimethylamine to the reaction mixture. The reaction is typically carried out for approximately 1 hour.

  • Work-up: Monitor the reaction to completion using Thin-Layer Chromatography (TLC). Upon completion, filter the resulting product.

  • Drying: Dry the filtered solid in an oven to yield 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as an off-white powder.

Protocol 2.1.2: Synthesis of 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve the product from Protocol 2.1.1 in anhydrous THF.

  • Deprotonation: Cool the solution to -78°C under constant stirring. Add butyl lithium (BuLi) dropwise to the solution and allow the reaction to proceed for approximately 4 hours for complete deprotonation.

  • Condensation: Add cyclohexanone to the reaction mixture to initiate the condensation reaction.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by adding 1M HCl. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution. Extract the product using dichloromethane.

  • Isolation: Evaporate the solvent to obtain the crude product.

Protocol 2.1.3: Synthesis of O-Desmethylvenlafaxine (ODV)

  • Reaction Setup: Prepare a solution of the product from Protocol 2.1.2 in a suitable solvent like THF.

  • Reduction: Add a reducing agent, such as Lithium aluminum hydride (LiAlH₄), to the solution to reduce the amide functionality.

  • Work-up and Isolation: After the reaction is complete, carefully quench the reaction. Adjust the pH of the aqueous layer to approximately 8.7-9.1 to precipitate the product.

  • Purification: Filter the precipitated solid, wash with demineralized water, and dry to obtain O-desmethylvenlafaxine.[3] The product can be further purified by recrystallization from a suitable solvent if necessary.

Stage 2: Synthesis and Purification of this compound

This stage involves the esterification of ODV and the subsequent formation and purification of the hydrochloride salt.

Protocol 2.2.1: Synthesis of Ansofaxine Free Base

  • Reaction Setup: Dissolve O-desmethylvenlafaxine (ODV) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel equipped with a stirrer.

  • Esterification: Add 4-methylbenzoyl chloride to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (ODV) is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and then with a mild basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid chloride and the base hydrochloride salt.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude ansofaxine free base.

Protocol 2.2.2: Formation and Purification of this compound

  • Salt Formation: Dissolve the crude ansofaxine free base in a suitable organic solvent such as ethyl acetate, acetone, or isopropanol.

  • Acidification: Add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) to the solution dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Crystallization/Purification: The purification of this compound is critical for obtaining the desired polymorph and purity. Antisolvent crystallization is a common technique.[4][5]

    • Heat the suspension to reflux to dissolve the solid completely.

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Alternatively, an antisolvent (e.g., n-hexane or diethyl ether) can be slowly added to the solution at room temperature to induce precipitation.[6]

  • Isolation and Drying: Collect the crystalline solid by filtration. Wash the crystals with a small amount of cold solvent or the antisolvent used. Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of O-desmethylvenlafaxine succinate, a closely related salt of the precursor, which provides a benchmark for expected yields and purities. Data for the final this compound synthesis is less commonly published in detail.

Table 1: Summary of Yields and Purity for O-Desmethylvenlafaxine Synthesis

Step Product Starting Material Typical Yield (%) Typical Purity (%)
1 2-(4-hydroxyphenyl)-N,N-dimethylacetamide p-Hydroxyphenylacetic acid >85% >98%
2 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide Product of Step 1 ~80-90% >98%

| 3 | O-Desmethylvenlafaxine | Product of Step 2 | ~60-94% | >99.5% (after purification)[3] |

Table 2: Common Solvents for Crystallization of Hydrochloride Salts [6]

Solvent System Comments
Ethanol/Water Good for polar compounds, allows for temperature gradient crystallization.
Isopropanol Commonly used for hydrochloride salt formation.
Acetone/n-Hexane A polar solvent with a non-polar antisolvent, effective for inducing precipitation.
Ethyl Acetate/n-Hexane Another common solvent/antisolvent system.

| Toluene | Can be effective for less polar compounds. |

Logical Relationships and Workflows

The logical flow for the purification of Ansofaxine HCl via crystallization is depicted below.

G A Crude Ansofaxine HCl B Dissolve in appropriate solvent (e.g., Isopropanol) A->B C Heat to reflux to ensure complete dissolution B->C F Alternative: Add antisolvent (e.g., n-Hexane) B->F Alternative Path D Slowly cool to room temperature C->D E Further cool in ice bath (0-5 °C) D->E G Filter the crystalline solid E->G F->G H Wash crystals with cold solvent/antisolvent G->H I Dry under vacuum H->I J Pure Crystalline Ansofaxine HCl I->J

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Quantification of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ansofaxine hydrochloride in both pharmaceutical formulations and biological matrices. The protocols are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[1][2] Its unique mechanism of action offers potential for improved efficacy and a favorable side effect profile in the treatment of major depressive disorder.[2][3] Accurate and precise quantification of this compound is crucial for quality control of pharmaceutical products, pharmacokinetic studies, and therapeutic drug monitoring.

This document outlines two primary analytical methods: a High-Performance Liquid Chromatography (HPLC) method suitable for the assay of this compound in pharmaceutical dosage forms and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in biological samples. Additionally, a protocol for a stability-indicating HPLC method is provided to assess the drug's stability under various stress conditions.

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its therapeutic effect by binding to and inhibiting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This blockage of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits Serotonin_pre Serotonin Serotonin_pre->Serotonin Norepinephrine_pre Norepinephrine Norepinephrine_pre->Norepinephrine Dopamine_pre Dopamine Dopamine_pre->Dopamine Serotonin->SERT Reuptake Receptors Receptors Serotonin->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors Dopamine->DAT Reuptake Dopamine->Receptors Increased_Neurotransmitters Increased Neurotransmitter Levels

Figure 1: Mechanism of Ansofaxine as a triple reuptake inhibitor.

Method 1: Quantification in Pharmaceutical Dosage Forms by HPLC

This method is designed for the routine quality control of this compound in pharmaceutical preparations, such as extended-release tablets.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 95:5 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around 230 nm is a likely starting point based on similar compounds).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add a portion of the dissolution solvent, sonicate to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Representative Data)

The following table summarizes the expected validation parameters for this HPLC method, based on typical performance for similar analytical methods.

ParameterSpecificationRepresentative Value
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Intraday: 0.8%, Interday: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from excipientsPeak purity > 0.999

Method 2: Quantification in Biological Samples by LC-MS/MS

This highly sensitive and selective method is suitable for determining the concentration of this compound and its active metabolite, desvenlafaxine, in biological matrices such as plasma or serum, which is essential for pharmacokinetic and toxicological studies.

Experimental Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase column suitable for fast LC, such as a C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Ansofaxine, its metabolite desvenlafaxine, and a suitable stable isotope-labeled internal standard (e.g., Ansofaxine-d4) need to be determined by direct infusion.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add a known concentration of the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

Method Validation Parameters (Representative Data)
ParameterSpecificationRepresentative Value
Linearity Correlation coefficient (r²) ≥ 0.990.998
Range 0.1 - 200 ng/mL0.1 - 200 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.5%
Precision (% RSD) Intraday: ≤ 15%, Interday: ≤ 15%Intraday: 4.5%, Interday: 7.8%
Lower Limit of Quantitation (LLOQ) Accuracy within ±20%, Precision ≤ 20%0.1 ng/mL
Matrix Effect To be assessed and minimizedWithin acceptable limits

Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial to separate this compound from its potential degradation products, which may form under various stress conditions.[4][5]

Experimental Workflow

cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Data Evaluation Drug Ansofaxine HCl Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Drug->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Drug->Oxidation Thermal Thermal Stress (e.g., 60°C) Drug->Thermal Photo Photolytic Stress (UV/Vis light) Drug->Photo Neutralize Neutralize Stressed Sample (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Chromatogram Analyze Chromatogram HPLC->Chromatogram Resolution Check Resolution between Drug and Degradants Chromatogram->Resolution MassBalance Perform Mass Balance Calculation Resolution->MassBalance Validate Validate Method (Specificity) MassBalance->Validate

Figure 2: Workflow for forced degradation studies.
Forced Degradation Protocol

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH under similar conditions as acid hydrolysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV and/or fluorescent light.

After exposure, the samples are neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for analysis by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the method can effectively separate the degradants from the parent drug.

Summary of Forced Degradation Results (Hypothetical)
Stress ConditionObservation% Degradation
Acid Hydrolysis (0.1M HCl, 60°C, 8h) Significant degradation observed~15%
Base Hydrolysis (0.1M NaOH, 60°C, 4h) Rapid degradation observed~18%
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation~10%
Thermal (80°C, 48h) Minor degradation~5%
Photolytic (UV light, 24h) Minor degradation~6%

The HPLC method should demonstrate baseline resolution between the this compound peak and all degradation product peaks, confirming its stability-indicating nature.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the accurate and precise quantification of this compound. The HPLC method is well-suited for quality control in a manufacturing environment, while the LC-MS/MS method offers the high sensitivity required for pharmacokinetic studies in a research or clinical setting. The stability-indicating protocol is essential for assessing the intrinsic stability of the drug substance and for the development of stable pharmaceutical formulations. It is recommended that these methods be fully validated according to ICH guidelines before implementation for routine analysis.

References

Application Notes and Protocols for the Analysis of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of Ansofaxine hydrochloride in various matrices. The protocols detailed below are based on established methods for similar compounds and serve as a robust starting point for the development and validation of specific assays for Ansofaxine and its metabolites.

This compound is a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI) developed for the treatment of major depressive disorder (MDD).[1][2] As a prodrug of desvenlafaxine, accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueSource
Molecular Formula C₂₄H₃₂ClNO₃PubChem
Molecular Weight 417.97 g/mol PubChem
Solubility Soluble in DMSOVarious Chemical Suppliers
Chemical Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloridePubChem

Pharmacokinetic Profile of this compound

Phase 1 clinical studies have been completed for this compound extended-release tablets.[1][2] The objective of these studies was to evaluate the safety and pharmacokinetic profiles following single or multiple oral doses.[1]

A total of 132 healthy subjects participated in these studies, which included single ascending dose (SAD), food-effect, and multiple ascending dose (MAD) studies.[1] The SAD study, with a dose range of 20 to 200 mg, demonstrated that the concentrations of the main active metabolite were dose-proportional.[1] The food-effect study indicated that food does not significantly affect the bioavailability of Ansofaxine.[1] In the MAD study, at a dose range of 40 to 160 mg/day, the main active metabolite reached a steady state on the third day of multiple dosing, with concentrations being dose-proportional at steady state.[1]

While specific Cmax, Tmax, and AUC values from these studies are not publicly available in detail, the established dose-proportionality provides a basis for pharmacokinetic modeling and dose selection for further clinical development.

Table 1: Summary of this compound Pharmacokinetic Studies

Study TypeDose RangeKey Findings
Single Ascending Dose (SAD)20 - 200 mgConcentrations of the main active metabolite are dose-proportional.[1]
Food-EffectNot specifiedFood does not significantly affect bioavailability.[1]
Multiple Ascending Dose (MAD)40 - 160 mg/daySteady-state of the main active metabolite is achieved by day 3.[1] Concentrations of the main active metabolite are dose-proportional at steady state.[1]

Signaling Pathway of this compound

This compound functions as a serotonin-norepinephrine-dopamine triple reuptake inhibitor. By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This broad spectrum of action is believed to contribute to its antidepressant effects.[4] Chronic administration of antidepressants can lead to alterations in gene expression, neuronal plasticity, and downstream signaling pathways, which are thought to underlie their therapeutic effects.[4]

Ansofaxine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibition NET NET Ansofaxine->NET Inhibition DAT DAT Ansofaxine->DAT Inhibition Vesicle Vesicle (5-HT, NE, DA) 5-HT 5-HT Vesicle->5-HT Release NE NE Vesicle->NE Release DA DA Vesicle->DA Release 5-HT->SERT 5-HT_R 5-HT Receptor 5-HT->5-HT_R Binding NE->NET Reuptake NE_R NE Receptor NE->NE_R Binding DA->DAT Reuptake DA_R DA Receptor DA->DA_R Binding Neuronal_Response Downstream Signaling & Antidepressant Effect 5-HT_R->Neuronal_Response NE_R->Neuronal_Response DA_R->Neuronal_Response

Ansofaxine's Mechanism of Action

Experimental Protocols

The following are proposed starting protocols for the HPLC and LC-MS/MS analysis of this compound. These methods are based on established procedures for its active metabolite, desvenlafaxine, and other similar antidepressant compounds. Method development and validation will be required for the specific analysis of Ansofaxine.

Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations

This protocol is designed for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound standard solution (a starting point could be around 225-230 nm based on similar compounds).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

    • Transfer to a volumetric flask and add a suitable solvent (e.g., methanol or mobile phase).

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, including:

  • Specificity: Assess the interference from excipients by analyzing a placebo formulation.

  • Linearity: Analyze a series of at least five concentrations of the standard solution to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo formulation.

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Standard/Sample) Start->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Detection UV-Vis Detector HPLC_System->Detection Data_Acquisition Data Acquisition & Processing (Chromatography Software) Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Concentration) Data_Acquisition->Quantification End End Quantification->End

HPLC Experimental Workflow
Protocol 2: LC-MS/MS Bioanalysis of Ansofaxine in Human Plasma

This protocol is intended for the quantitative determination of Ansofaxine in human plasma for pharmacokinetic studies.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C8 or C18 reverse-phase column with a shorter length and smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from endogenous plasma components. A typical gradient might start at 5-10% B, ramp up to 90-95% B, hold, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecular ion [M+H]⁺ of Ansofaxine. The product ion (Q3) will be a specific fragment ion generated by collision-induced dissociation (CID). These transitions will need to be optimized by direct infusion of an Ansofaxine standard solution.

  • Internal Standard (IS): A stable isotope-labeled analog of Ansofaxine (e.g., Ansofaxine-d6) is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

  • MRM Transitions (to be optimized):

    • Ansofaxine: Q1 (m/z of [M+H]⁺) → Q3 (m/z of fragment ion)

    • Internal Standard: Q1 (m/z of [M+H]⁺) → Q3 (m/z of fragment ion)

Table 2: Proposed LC-MS/MS Parameters (to be optimized)

ParameterProposed Setting
Column C8 or C18 (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI+
MRM Transitions To be determined empirically
Internal Standard Stable isotope-labeled Ansofaxine or a structural analog

3. Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can also be explored for cleaner samples and potentially lower limits of quantification.

4. Bioanalytical Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA or EMA), including:

  • Selectivity and Specificity

  • Calibration Curve (Linearity)

  • Accuracy and Precision (within-run and between-run)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, post-preparative)

LCMSMS_Workflow Start Start Plasma_Sample Plasma Sample Collection Start->Plasma_Sample IS_Spiking Internal Standard Spiking Plasma_Sample->IS_Spiking Extraction Sample Extraction (Protein Precipitation/LLE/SPE) IS_Spiking->Extraction LC_Separation LC Separation (Gradient Elution) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) MS_Detection->Data_Analysis PK_Analysis Pharmacokinetic Analysis Data_Analysis->PK_Analysis End End PK_Analysis->End

LC-MS/MS Bioanalysis Workflow

Disclaimer: The provided protocols are intended as a starting point for method development. The actual experimental conditions may need to be optimized for specific instrumentation and analytical requirements. All analytical methods for regulated studies must be fully validated according to the relevant guidelines.

References

Application Notes and Protocols: Ansofaxine Hydrochloride in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a novel antidepressant agent characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] It acts as a prodrug of desvenlafaxine, but exhibits a distinct pharmacological profile due to its triple reuptake inhibition.[3] Preclinical studies in rodent models of depression have been instrumental in characterizing its antidepressant-like effects and mechanism of action. These studies have demonstrated the potential of ansofaxine to offer a broader spectrum of efficacy compared to traditional antidepressants that primarily target serotonin and norepinephrine.[2] This document provides a summary of the available data on ansofaxine in rodent models of depression, along with detailed protocols for key behavioral assays.

Mechanism of Action

This compound functions by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at their respective transporters in the synaptic cleft.[1] This inhibition leads to an increased concentration and prolonged activity of these neurotransmitters, which are crucial for mood regulation.[1] Notably, preclinical microdialysis studies in rats have shown that while ansofaxine increases extracellular levels of all three monoamines in the striatum, its effect on dopamine levels is approximately two to three times stronger than that of its active metabolite, desvenlafaxine.[4] This enhanced dopaminergic activity is thought to contribute to improvements in motivation and the ability to experience pleasure, addressing symptoms of anhedonia that are often resistant to treatment with other antidepressants.[2]

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of monoaminergic signaling pathways. By blocking the serotonin, norepinephrine, and dopamine transporters, ansofaxine increases the availability of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor signaling.

ansofaxine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits 5-HT_Vesicle 5-HT 5-HT 5-HT_Vesicle->5-HT Release NE_Vesicle NE NE NE_Vesicle->NE Release DA_Vesicle DA DA DA_Vesicle->DA Release 5-HT->SERT 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binds NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Binds Antidepressant_Effect Antidepressant Effect 5-HT_Receptor->Antidepressant_Effect NE_Receptor->Antidepressant_Effect DA_Receptor->Antidepressant_Effect

Ansofaxine's Triple Reuptake Inhibition Mechanism.

Data Presentation

The following tables summarize the key preclinical findings for this compound in rodent models of depression. Note: Specific quantitative data from the primary preclinical study by Zhang et al. (2014) were not available in the search results. It is recommended to consult the full-text article for these details.

Table 1: Effect of this compound on Neurotransmitter Levels in Rat Striatum (Microdialysis)

TreatmentDosageChange in Serotonin (5-HT)Change in Norepinephrine (NE)Change in Dopamine (DA)Reference
Ansofaxine HClData not availableIncreasedIncreasedIncreased (approx. 2-3x > Desvenlafaxine)[4]
DesvenlafaxineData not availableIncreasedIncreasedIncreased[4]
VehicleN/ABaselineBaselineBaseline[4]

Table 2: Effect of this compound in the Forced Swim Test (FST) in Rats

TreatmentDosageImmobility Time (seconds)Change vs. VehicleReference
Ansofaxine HCl (Acute)Data not availableData not available in search resultsDecreased (> Desvenlafaxine)[3]
Ansofaxine HCl (Chronic)Data not availableData not available in search resultsDecreased (> Desvenlafaxine)[3]
DesvenlafaxineData not availableData not available in search resultsDecreased[3]
VehicleN/AData not available in search resultsN/A[3]

Table 3: Effect of this compound in the Tail Suspension Test (TST) in Mice

TreatmentDosageImmobility Time (seconds)Change vs. VehicleReference
Ansofaxine HClData not availableData not available in search resultsData not available in search resultsN/A
VehicleN/AData not available in search resultsN/AN/A

Table 4: Effect of this compound in the Sucrose Preference Test (SPT) in Rodents

TreatmentDosageSucrose Preference (%)Change vs. VehicleReference
Ansofaxine HClData not availableData not available in search resultsData not available in search resultsN/A
VehicleN/AData not available in search resultsN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be adapted based on specific experimental design and institutional guidelines.

Experimental Workflow for Preclinical Antidepressant Screening

experimental_workflow Animal_Acclimation Animal Acclimation & Baseline Measures Drug_Administration Ansofaxine HCl or Vehicle Administration (Acute or Chronic) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Drug_Administration->Neurochemical_Analysis FST Forced Swim Test (FST) Behavioral_Testing->FST TST Tail Suspension Test (TST) Behavioral_Testing->TST SPT Sucrose Preference Test (SPT) Behavioral_Testing->SPT Data_Analysis Data Analysis & Interpretation FST->Data_Analysis TST->Data_Analysis SPT->Data_Analysis Neurochemical_Analysis->Data_Analysis

General workflow for rodent antidepressant studies.
Forced Swim Test (FST) Protocol

Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents placed in an inescapable water-filled cylinder.

Materials:

  • Transparent cylinders (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice).

  • Water at 23-25°C.

  • Video recording equipment.

  • Stopwatches or automated tracking software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

  • Pre-test Session (for rats): On day 1, place each rat individually into a cylinder filled with 30 cm of water for 15 minutes. This session is for habituation.

  • Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), administer this compound or vehicle at the desired dose and route. After the appropriate absorption time, place the animal in the cylinder filled with water (15 cm deep for mice) for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

Tail Suspension Test (TST) Protocol

Objective: To screen for potential antidepressant drugs by measuring the immobility of a mouse when suspended by its tail.[5]

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • Video recording equipment.

  • Stopwatches or automated tracking software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Suspension: Individually suspend each mouse by its tail to the suspension bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended high enough to prevent it from reaching any surfaces.

  • Recording: Video record the session for 6 minutes.[6]

  • Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Sucrose Preference Test (SPT) Protocol

Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.[7]

Materials:

  • Two identical drinking bottles per cage.

  • 1% sucrose solution.

  • Plain drinking water.

Procedure:

  • Habituation: For 48 hours, expose the animals to two bottles, one with 1% sucrose solution and one with water. To avoid a side preference, the position of the bottles should be switched after 24 hours.

  • Deprivation: After habituation, deprive the animals of food and water for a period of 12-24 hours.

  • Test: Following deprivation, present the animals with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing water.

  • Measurement: After a set period (e.g., 1-4 hours), re-weigh the bottles to determine the consumption of each liquid.

  • Calculation: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

Conclusion

This compound has demonstrated a promising preclinical profile as a triple reuptake inhibitor with potential antidepressant effects in rodent models. The enhanced dopaminergic activity of ansofaxine may offer advantages in treating anhedonia and other residual symptoms of depression. The protocols outlined in this document provide a framework for conducting further preclinical research to fully elucidate the therapeutic potential of ansofaxine. It is imperative for researchers to consult the primary literature to obtain specific quantitative data to inform their study design and data interpretation.

References

Application Notes: Protocols for Dissolving Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of Ansofaxine hydrochloride (LPM570065, LY03005) for use in research experiments. Proper preparation of solutions is critical for obtaining accurate and reproducible results.

This compound is a novel triple reuptake inhibitor that blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] It acts as a prodrug, converting to its active metabolite, desvenlafaxine, in vivo.[1][3] Its mechanism of action involves increasing the extracellular levels of these key neurotransmitters in the synaptic cleft.[2] Due to its enhanced lipophilicity compared to desvenlafaxine, it demonstrates efficient penetration into the central nervous system.[1]

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder.[4] Its solubility is a key factor in the design of both in vitro and in vivo experiments. The hydrochloride salt form is intended to improve stability and solubility.[5] Below is a summary of its solubility in common laboratory solvents.

Data Presentation: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)NotesCitations
DMSO84 mg/mL200.97 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[6][7]
DMSO31.25 mg/mL74.77 mMRequires sonication to dissolve.[4][8]
Ethanol42 mg/mL100.48 mM[6][7]
Water6.67 mg/mL15.96 mMRequires sonication and heating to 60°C.[8]
Water3 mg/mL7.17 mM[6][7]
Saline (0.9%)3 mg/mL7.18 mMForms a clear solution suitable for oral administration. Use immediately.[6]
10% GlucoseNot specifiedNot specifiedUsed as a vehicle for oral and intravenous solutions in animal studies.[9]
0.5% CMC-Na≥ 5 mg/mLNot applicableForms a homogeneous suspension for oral administration in animal studies.[6][7][9]

Experimental Protocols

Storage and Stability
  • Solid Powder: Store at -20°C for up to 3 years.[7] The compound is stable enough for shipping at room temperature.[6][10]

  • Stock Solutions: For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7][9]

    • Store in a suitable solvent at -80°C for up to 1 year .[7][9]

    • Store in a suitable solvent at -20°C for up to 1 month .[7][8]

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance, spatula, and weighing paper

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of this compound needed. (Molecular Weight: 417.97 g/mol ).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.41797

    • Example for 1 mL of 50 mM stock: 1 mL x 50 mM x 0.41797 = 20.9 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO.[7] Cap the tube securely.

  • Mixing: Vortex the tube vigorously. If the powder does not fully dissolve, sonicate the solution for several minutes.[8][9] Visually inspect for complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.[7][9]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for cell-based experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes and pipette tips

  • 0.22 µm sterile syringe filter (optional, but recommended)

Methodology:

  • Thawing: Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should typically be kept below 0.5% to minimize solvent toxicity to cells.

  • Sterilization (Optional): If preparing a larger volume of working solution for sterile cell culture, filter it through a 0.22 µm syringe filter after dilution.[8]

  • Use: Use the freshly prepared working solution immediately for optimal results.

Protocol 3: Preparation of a Solution for In Vivo Oral or IV Administration

This protocol is based on vehicles used in preclinical animal studies.

Materials:

  • This compound powder

  • Vehicle: Sterile 0.9% Saline or 10% Glucose solution[6][9]

  • Sterile tubes, calibrated balance, vortex mixer

Methodology:

  • Weighing: Weigh the required amount of this compound directly into a sterile tube.

  • Dissolution: Add the appropriate volume of the chosen vehicle (e.g., 0.9% Saline for a 3 mg/mL solution).[6]

  • Mixing: Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication may be required if dissolution is slow, though for saline, it should dissolve readily at this concentration.[8]

  • Administration: Use the solution immediately after preparation for oral gavage or intravenous injection.[6][9]

Protocol 4: Preparation of a Suspension for In Vivo Oral Administration

This protocol is for preparing a suspension when a higher dose is required that exceeds the compound's solubility in simple aqueous vehicles.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile tubes, calibrated balance, vortex mixer, small homogenizer (optional)

Methodology:

  • Weighing: Weigh the required amount of this compound.

  • Suspension: Add the calculated volume of the 0.5% CMC-Na vehicle to the powder.[9]

  • Mixing: Vortex vigorously to create a uniform suspension. For best results and to ensure homogeneity, use a small tissue homogenizer. The goal is to obtain a homogeneous suspension.[6][7]

  • Administration: Administer the suspension immediately via oral gavage, ensuring it is well-mixed just prior to administration to prevent settling.[9]

Visualizations

G cluster_prep Preparation cluster_storage Storage & Use start Start: Determine Required Concentration & Volume weigh 1. Weigh Ansofaxine HCl Powder Accurately start->weigh add_solvent 2. Add Appropriate Solvent (e.g., DMSO, Saline) weigh->add_solvent dissolve 3. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot For Stock Solutions use Use in Experiment dissolve->use For Immediate Use (In Vivo) store 5. Store at -80°C (Long-Term) aliquot->store store->use

Caption: Workflow for preparing this compound solutions.

G cluster_neuron Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters vesicle Vesicles with Neurotransmitters (5-HT, NE, DA) release Neurotransmitter Release neurotransmitters 5-HT, NE, DA release->neurotransmitters SERT SERT neurotransmitters->SERT Reuptake NET NET neurotransmitters->NET Reuptake DAT DAT neurotransmitters->DAT Reuptake Ansofaxine Ansofaxine HCl Ansofaxine->SERT Blocks Ansofaxine->NET Blocks Ansofaxine->DAT Blocks

Caption: Ansofaxine blocks serotonin, norepinephrine, and dopamine transporters.

References

Application Notes and Protocols for Studying the Cellular Effects of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride (also known as LY030065 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action involves blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters in the synaptic cleft.[1][3] This triple reuptake inhibition profile suggests a broad efficacy in treating depressive symptoms, including anhedonia, which is associated with dopamine signaling.[1]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the pharmacological effects of this compound. The described assays will enable researchers to quantify its inhibitory activity on monoamine transporters, assess its impact on downstream signaling pathways, and evaluate its effects on cell viability.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound on the human serotonin, norepinephrine, and dopamine transporters.

TargetIC50 (nM)Reference
Serotonin Transporter (SERT)723[4]
Norepinephrine Transporter (NET)763[4]
Dopamine Transporter (DAT)491[4]

Experimental Protocols

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters. A fluorescent substrate that mimics monoamine neurotransmitters is used.[5][6][7][8][9][10]

Objective: To determine the IC50 values of this compound for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Neurotransmitter Transporter Uptake Assay Kit (fluorescent substrate-based)

  • This compound

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescence microplate reader with bottom-read capability

Protocol:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells expressing SERT, NET, or DAT into poly-D-lysine coated plates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[5]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[5]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in HBSS to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 10-30 minutes at 37°C.[5]

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Add the dye solution to all wells.[5]

  • Data Acquisition:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity in either kinetic or endpoint mode. For kinetic mode, read every minute for 10-30 minutes. For endpoint mode, incubate for 10-30 minutes at 37°C before reading.[5]

    • Excitation and emission wavelengths should be set according to the assay kit's specifications.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Plot the fluorescence intensity against the concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

G cluster_workflow Neurotransmitter Uptake Assay Workflow A Seed cells expressing SERT, NET, or DAT B Incubate overnight A->B C Add this compound (various concentrations) B->C D Incubate C->D E Add fluorescent neurotransmitter substrate D->E F Measure fluorescence (kinetic or endpoint) E->F G Calculate IC50 F->G

Caption: Workflow for the neurotransmitter transporter uptake assay.

Cyclic AMP (cAMP) Signaling Assay

This assay determines the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in G protein-coupled receptor (GPCR) signaling. Increased extracellular serotonin, norepinephrine, and dopamine can activate their respective GPCRs, leading to modulation of adenylyl cyclase activity and changes in cAMP levels.[11]

Objective: To measure changes in intracellular cAMP levels in response to this compound treatment in cells expressing relevant GPCRs.

Materials:

  • CHO or HEK293 cells expressing dopamine D1 receptors (Gs-coupled) or D2 receptors (Gi-coupled), serotonin 5-HT4 receptors (Gs-coupled) or 5-HT1A receptors (Gi-coupled), or beta-adrenergic receptors (Gs-coupled).

  • cAMP Assay Kit (e.g., HTRF, luminescence, or fluorescence-based)

  • This compound

  • Forskolin (positive control for adenylyl cyclase activation)

  • 96-well or 384-well plates

  • Cell culture medium

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Plating:

    • Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Aspirate the culture medium.

    • Add fresh medium or buffer containing various concentrations of this compound or controls (vehicle, forskolin).

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

    • Add the detection reagents provided in the kit.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition:

    • Measure the signal (luminescence or fluorescence) using a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

G cluster_pathway Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Dopamine D1 receptor-mediated cAMP signaling pathway.

ERK/CREB Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB), which are downstream effectors in many GPCR signaling pathways. Activation of certain serotonin, norepinephrine, and dopamine receptors can lead to the activation of the MAPK/ERK pathway.[4][12]

Objective: To determine if this compound treatment leads to changes in ERK and CREB phosphorylation.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or other relevant cell type

  • This compound

  • Positive control (e.g., EGF or PMA)

  • Cell lysis buffer

  • Phospho-ERK, total-ERK, phospho-CREB, and total-CREB antibodies

  • Western blotting equipment and reagents or cell-based ELISA kit for pERK/pCREB

  • 96-well plates for cell-based ELISA

Protocol (Western Blotting):

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

    • Include vehicle and positive controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-CREB, or total-CREB overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Compare the phosphorylation levels in treated cells to control cells.

G cluster_pathway MAPK/ERK Signaling Pathway GPCR GPCR Activation Gprotein G-protein GPCR->Gprotein Effector Effector (e.g., PLC, Src) Gprotein->Effector Ras Ras Effector->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Transcription Transcription CREB->Transcription

Caption: A generalized MAPK/ERK signaling cascade.

Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of cells, which is an indicator of cell viability.

Objective: To evaluate the effect of this compound on the viability of neuronal or other relevant cell types.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, PC-12)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Cell culture medium

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a short period with gentle shaking to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot cell viability against the concentration of this compound to determine any cytotoxic effects.

G cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Ansofaxine hydrochloride B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for the MTT cell viability assay.

References

Ansofaxine Hydrochloride: Application Notes and Protocols for Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride, also known as LY03005 or LPM570065, is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of major depressive disorder (MDD).[1][2][3] As a prodrug of desvenlafaxine, ansofaxine is rapidly converted to its active metabolite in vivo.[3][4] Its unique mechanism of action, which involves the balanced inhibition of the reuptake of three key neurotransmitters implicated in mood regulation, offers a promising therapeutic alternative to traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] This document provides detailed application notes and protocols for the use of this compound in target validation studies, intended to guide researchers in the preclinical and clinical investigation of this compound.

Data Presentation

In Vitro Pharmacological Profile

This compound's primary mechanism of action is the inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The following table summarizes the in vitro inhibitory activity of ansofaxine.

TargetParameterValue (nM)Reference
Serotonin Transporter (SERT)IC50723[5]
Dopamine Transporter (DAT)IC50491[5]
Norepinephrine Transporter (NET)IC50763[5]
Clinical Efficacy and Safety Overview

Ansofaxine has undergone extensive clinical evaluation, demonstrating its efficacy and a generally well-tolerated safety profile in patients with MDD.

Study PhaseDosagePrimary EndpointKey FindingsAdverse EventsReference
Phase 1Single Ascending Dose (20-200 mg), Multiple Ascending Dose (40-160 mg/day)Safety and PharmacokineticsDose-proportional pharmacokinetics; food did not significantly affect bioavailability. Generally good safety and tolerability.Nausea, vomiting, diarrhea, dizziness.[6][7]
Phase 240, 80, 120, 160 mg/day for 6 weeksChange in Hamilton Depression Rating Scale (HAMD17) total scoreStatistically significant improvement in HAMD17 scores compared to placebo across all doses.Incidence of treatment-related adverse events ranged from 51.92% to 65.38% across dose groups, compared to 38.78% in the placebo group.[6][8][9]
Phase 380 and 160 mg/day for 8 weeksChange in Montgomery-Åsberg Depression Rating Scale (MADRS) total scoreSignificant reduction in MADRS total scores compared to placebo.Treatment-emergent adverse events were reported by 74.46% (80 mg) and 78.26% (160 mg) of patients, compared to 67.93% for placebo.[10][11]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the synaptic level. Ansofaxine acts as a prodrug and is converted to desvenlafaxine, which then inhibits the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters (SERT, NET, and DAT) on the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to the postsynaptic neuron.

ansofaxine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal serotonin 5-HT presynaptic_terminal->serotonin norepinephrine NE presynaptic_terminal->norepinephrine dopamine DA presynaptic_terminal->dopamine vesicle Vesicles (5-HT, NE, DA) vesicle->presynaptic_terminal Release sert SERT net NET dat DAT ansofaxine Ansofaxine (Prodrug) desvenlafaxine Desvenlafaxine (Active Metabolite) ansofaxine->desvenlafaxine Metabolism desvenlafaxine->sert desvenlafaxine->net Inhibits desvenlafaxine->dat Inhibits serotonin->sert Reuptake postsynaptic_receptors Postsynaptic Receptors serotonin->postsynaptic_receptors Binding norepinephrine->net Reuptake norepinephrine->postsynaptic_receptors Binding dopamine->dat Reuptake dopamine->postsynaptic_receptors Binding

Caption: Ansofaxine's mechanism of action in the synapse.

Experimental Workflow for Target Validation

This diagram outlines a typical experimental workflow for the target validation of a novel SNDRI like this compound, from initial in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials binding_assay Radioligand Binding Assays (SERT, NET, DAT) reuptake_assay Neurotransmitter Reuptake Assays (5-HT, NE, DA) binding_assay->reuptake_assay cell_viability Cell Viability/Toxicity Assays reuptake_assay->cell_viability pk_pd Pharmacokinetics & Pharmacodynamics cell_viability->pk_pd microdialysis Microdialysis (Neurotransmitter Levels) pk_pd->microdialysis behavioral Behavioral Models (e.g., Forced Swim Test) microdialysis->behavioral safety_tox Safety & Toxicology behavioral->safety_tox phase1 Phase 1 (Safety, PK in healthy volunteers) safety_tox->phase1 phase2 Phase 2 (Efficacy, Dose-ranging in patients) phase1->phase2 phase3 Phase 3 (Confirmatory efficacy & safety) phase2->phase3

Caption: A typical target validation workflow for an SNDRI.

Experimental Protocols

In Vitro Monoamine Transporter Reuptake Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • This compound

  • Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA) or a fluorescent substrate-based kit

  • Cell culture medium and supplements

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter or fluorescence plate reader

  • 96-well microplates

Protocol:

  • Cell Culture: Culture HEK293 cells expressing SERT, NET, or DAT in appropriate media and conditions until they reach optimal confluency for the assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[5] Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure: a. Seed the cells into 96-well plates and allow them to adhere. b. Wash the cells with assay buffer. c. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C. d. Initiate the reuptake reaction by adding the radiolabeled or fluorescent neurotransmitter to each well. e. Incubate for a short period (e.g., 5-15 minutes) at 37°C. f. Terminate the reuptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection:

    • For radiolabeled assays: Lyse the cells and measure the radioactivity in a scintillation counter.

    • For fluorescent assays: Measure the fluorescence intensity using a plate reader according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of reuptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the extracellular levels of serotonin, dopamine, and norepinephrine in the brain of a freely moving animal following the administration of this compound.[6]

Materials:

  • This compound

  • Rodents (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

Protocol:

  • Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in the stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). c. Allow the animal to recover from surgery for a specified period.

  • Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples for a set period. d. Administer this compound (e.g., orally or via reverse dialysis through the probe). e. Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis: a. Analyze the collected dialysate samples for serotonin, dopamine, and norepinephrine content using a sensitive analytical technique such as HPLC with electrochemical or fluorescence detection.

  • Data Analysis: Calculate the change in extracellular neurotransmitter concentrations from baseline following this compound administration. Express the results as a percentage of the baseline levels.

Forced Swim Test for Antidepressant-Like Activity

Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of behavioral despair.

Materials:

  • This compound

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Cylindrical swim tank

  • Water at a controlled temperature (e.g., 23-25°C)

  • Video recording and analysis software

Protocol:

  • Apparatus: Use a transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter for rats) filled with water to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).

  • Acclimation and Dosing: a. Allow animals to acclimate to the testing room. b. Administer this compound or vehicle control at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: a. Gently place each animal into the swim tank for a total of 6 minutes. b. Record the session for later analysis.

  • Behavioral Scoring: a. Disregard the first 2 minutes of the session to allow for initial escape-oriented behavior. b. During the final 4 minutes, score the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the ansofaxine-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound represents a significant advancement in the pharmacotherapy of major depressive disorder due to its unique triple reuptake inhibitory mechanism.[1] The data and protocols presented here provide a framework for researchers to conduct target validation studies and further elucidate the pharmacological properties and therapeutic potential of this novel antidepressant. The balanced modulation of serotonin, norepinephrine, and dopamine neurotransmission by ansofaxine holds promise for addressing a broader range of depressive symptoms with a favorable safety profile.[2][6]

References

Troubleshooting & Optimization

Ansofaxine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ansofaxine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound, also known as toludesvenlafaxine, is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It is a prodrug of desvenlafaxine, meaning it is converted to its active form in the body.[1] Its development as a prodrug suggests a strategy to improve its physicochemical or pharmacokinetic properties, such as solubility and bioavailability.[1]

PropertyValueSource
Molecular Formula C₂₄H₃₂ClNO₃[2]
Molecular Weight 417.97 g/mol [2][3]
Appearance White to off-white solid[3]
CAS Number 916918-84-8[3]

Q2: I am experiencing difficulty dissolving this compound in aqueous solutions. What is its expected solubility?

This compound is described as having slight solubility in water and enhanced lipophilicity.[1][4] This inherent low aqueous solubility can present challenges during experimental work. Quantitative solubility data is available for specific solvents.

SolventSolubilityConcentration (mM)NotesSource
DMSO 84 mg/mL200.97 mM---[5][6]
DMSO 31.25 mg/mL74.77 mM---[3]
Water Slightly solubleNot specifiedQualitative description[1][4]

It is important to note that the solubility in DMSO can vary between batches and may be affected by the moisture content of the solvent.

Troubleshooting Guide: Solubility Issues

Q3: My this compound is not dissolving completely in my aqueous buffer. What steps can I take to improve its solubility?

Given its slight aqueous solubility, several techniques can be employed to enhance the dissolution of this compound for in vitro experiments.

Initial Troubleshooting Steps:

  • Sonication: Use a bath sonicator to provide mechanical energy to aid in the dissolution process.

  • Gentle Heating: Gently warm the solution in a water bath. Be cautious and monitor for any signs of degradation.

  • pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Systematically adjust the pH of your buffer to determine the optimal pH for solubilization. For a weakly basic drug, lowering the pH may improve solubility.[7]

Advanced Solubilization Strategies:

If the initial steps are insufficient, consider the following formulation approaches, which are commonly used to enhance the solubility of poorly water-soluble drugs:

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[8][9][10]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[11][12][13][14]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance dissolution.

Experimental Protocols

Protocol 1: General Method for Preparing an Extemporaneous Oral Suspension

This protocol provides a general method for preparing an oral suspension from a solid form of a drug, which can be adapted for this compound for preclinical studies. This method is based on established practices for compounding oral liquids.[15][16]

Materials:

  • This compound powder

  • Mortar and pestle

  • Suspending vehicle (e.g., ORA-Blend®, or a custom vehicle containing a suspending agent like carboxymethylcellulose sodium)[17]

  • Graduated cylinder

  • Amber bottle for storage

  • Purified water

Procedure:

  • Calculate the required amount of this compound and suspending vehicle based on the desired final concentration and volume.

  • Triturate the this compound powder in a mortar to a fine consistency.

  • Add a small amount of the suspending vehicle to the powder and levigate to form a smooth, uniform paste.

  • Gradually add the remaining vehicle in portions, mixing thoroughly after each addition.

  • Transfer the suspension to a calibrated graduated cylinder.

  • Rinse the mortar with a small amount of the vehicle and add it to the graduated cylinder to ensure a complete transfer of the drug.

  • Add enough vehicle to reach the final desired volume.

  • Transfer the suspension to an amber bottle for protection from light.

  • Shake well before each use.

Protocol 2: Screening for Solubility Enhancement Using Co-solvents

This protocol outlines a general procedure to screen for effective co-solvents to improve the solubility of this compound.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Add an excess amount of this compound to a fixed volume of each co-solvent/buffer mixture in separate vials.

  • Vortex the vials vigorously for a set period (e.g., 1-2 minutes).

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Determine the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Visualizations

Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

This compound functions by blocking the reuptake of three key neurotransmitters in the synaptic cleft: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[18] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.[18]

SNDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal vesicles Vesicles (5-HT, NE, DA) vesicles->neurotransmitters Release transporters Reuptake Transporters (SERT, NET, DAT) neurotransmitters->transporters Reuptake postsynaptic_receptors Postsynaptic Receptors neurotransmitters->postsynaptic_receptors Binding downstream_signaling Downstream Signaling postsynaptic_receptors->downstream_signaling Activation ansofaxine Ansofaxine HCl ansofaxine->transporters Inhibition

This compound inhibits neurotransmitter reuptake.

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems with this compound, a systematic approach can help identify an effective solution.

Solubility_Troubleshooting start Start: Solubility Issue with Ansofaxine HCl initial_steps Initial Steps: - Sonication - Gentle Heating - pH Adjustment start->initial_steps check1 Is solubility sufficient? initial_steps->check1 advanced_strategies Advanced Strategies: - Co-solvents - Cyclodextrins - Nanosuspension check1->advanced_strategies No end_success End: Solution Prepared check1->end_success Yes check2 Is solubility sufficient? advanced_strategies->check2 check2->end_success Yes end_fail End: Re-evaluate experimental parameters or consult further check2->end_fail No

A logical workflow for addressing solubility challenges.

References

Technical Support Center: Ansofaxine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ansofaxine hydrochloride is a proprietary pharmaceutical compound, and detailed stability data is not extensively available in the public domain. This guide is formulated based on established principles of pharmaceutical chemistry and common stability challenges encountered with amine hydrochloride drugs in solution. The provided data and protocols are illustrative and intended to serve as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?

A1: Short-term potency loss in solutions of amine hydrochloride salts like this compound can be attributed to several factors:

  • pH Instability: The stability of amine hydrochlorides is often pH-dependent.[1] Deviations from the optimal pH range can catalyze hydrolytic degradation.

  • Oxidation: Many amine compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or light.[2]

  • Photodegradation: Exposure to UV or ambient light can induce degradation.[3] It is a common practice to protect light-sensitive compounds by using amber vials.[2]

  • Temperature Effects: Elevated temperatures can increase the rate of most degradation reactions.[1][4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For research purposes, this compound can be dissolved in DMSO for stock solutions.[5] It is recommended to aliquot the stock solution and store it at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[6] Avoid repeated freeze-thaw cycles.[5] For aqueous solutions for in-vitro or in-vivo experiments, preparation should be done as close to the time of use as possible.

Q3: I observe precipitation in my aqueous this compound solution. What should I do?

A3: Precipitation can occur due to several reasons:

  • Poor Solubility: The aqueous solubility of the free base form of Ansofaxine may be lower than its hydrochloride salt. An increase in pH can cause the conversion of the salt to the less soluble free base.

  • Concentration Exceeding Solubility Limit: The concentration of your solution might be too high for the chosen solvent system.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

Troubleshooting Steps:

  • Verify the pH of your solution and adjust if necessary.

  • Consider using a co-solvent system if appropriate for your experimental design.

  • Gently warm the solution to see if the precipitate redissolves, indicating a temperature-related solubility issue.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffer

Symptoms:

  • HPLC analysis shows a significant decrease in the main peak area for this compound.

  • Appearance of new peaks in the chromatogram, indicating degradation products.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate pH Perform a pH-stability profile study to identify the optimal pH range for maximum stability. Generally, a slightly acidic pH is favorable for amine hydrochloride salts.[1]
Oxidative Degradation Degas the solvent and buffer by sparging with nitrogen or argon before preparing the solution. Work under an inert atmosphere if possible. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite), ensuring it does not interfere with your experiment.
Photodegradation Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil.[2]
Catalysis by Buffer Species Some buffer components can catalyze degradation.[1] Evaluate the stability in different buffer systems (e.g., citrate, phosphate, acetate) to identify the most inert option.
Illustrative Data: Effect of pH and Temperature on Stability

Table 1: Percentage of this compound Remaining After 24 Hours in Different pH Buffers at 25°C

pHBuffer System% Remaining (Illustrative)
3.0Citrate99.5%
5.0Acetate98.2%
7.4Phosphate91.3%
9.0Borate85.7%

Table 2: Effect of Temperature on this compound Stability in pH 5.0 Acetate Buffer

Temperature% Remaining After 24 Hours (Illustrative)
4°C99.8%
25°C98.2%
40°C92.5%

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.[9]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.[9]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug powder to 70°C for 48 hours.

  • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) against a control solution (untreated stock solution). The goal is to achieve 5-20% degradation.[10]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., Potency Loss, Degradants) check_pH Is pH of the solution optimal? start->check_pH check_light Is the solution protected from light? check_pH->check_light Yes adjust_pH Adjust pH to optimal range (e.g., slightly acidic) check_pH->adjust_pH No check_oxygen Is oxidative degradation a possibility? check_light->check_oxygen Yes protect_light Use amber vials or protect from light check_light->protect_light No check_temp Is storage temperature appropriate? check_oxygen->check_temp Yes inert_atm Degas solvent, use inert atmosphere, consider antioxidants check_oxygen->inert_atm No adjust_temp Store at lower temperature (e.g., 4°C) check_temp->adjust_temp No retest Re-evaluate Stability check_temp->retest Yes adjust_pH->retest protect_light->retest inert_atm->retest adjust_temp->retest

Caption: Troubleshooting workflow for this compound solution instability.

G cluster_1 Hypothetical Degradation Pathway ansofaxine This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) ansofaxine->hydrolysis oxidation Oxidation ansofaxine->oxidation photolysis Photolysis ansofaxine->photolysis desvenlafaxine Desvenlafaxine (Active Metabolite) hydrolysis->desvenlafaxine n_oxide N-Oxide Degradant oxidation->n_oxide photo_degradant Photolytic Isomer/Fragment photolysis->photo_degradant

Caption: Hypothetical degradation pathways for this compound.

G cluster_2 Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Take Time-Point Samples stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze report Identify Degradants & Determine Pathways analyze->report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Ansofaxine Hydrochloride Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of Ansofaxine hydrochloride observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed in preclinical toxicology studies of this compound?

In preclinical studies using Sprague-Dawley rats, the most frequently observed side effects, particularly at higher doses, include salivation and a temporary, minor decrease in body weight.[1] Hormonal changes, specifically decreased serum prolactin and elevated serum testosterone, have also been noted in male rats after 13 weeks of repeated dosing.[1]

Q2: Has this compound shown any genotoxic or mutagenic potential in preclinical assays?

No, comprehensive genotoxicity evaluations have concluded that this compound (LPM570065) is not mutagenic or clastogenic.[1]

Q3: What is the acute toxicity profile of this compound in rats?

In acute oral toxicity studies with Sprague-Dawley rats, a single administration of this compound at 500 mg/kg did not result in any treatment-related effects. However, mortality was observed at higher doses of 1000 mg/kg and 2000 mg/kg.[1]

Q4: Are there any known effects of this compound on reproductive parameters in preclinical models?

Studies in Sprague-Dawley rats have shown that this compound does not adversely affect fertility or early embryonic development at doses up to 300 mg/kg in females and 100 mg/kg in males.

Troubleshooting Guides

Issue: Unexpected mortality in acute toxicity studies.

Possible Cause: The administered dose may have exceeded the lethal dose for the specific animal model. In Sprague-Dawley rats, the lethal dose has been identified as 1000 mg/kg after a single administration.[1]

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all calculations for dose preparation and administration to ensure accuracy.

  • Review Dosing Range: For initial studies, it is advisable to use a dose range that includes doses below the established maximum tolerated dose (MTD) of 500 mg/kg in rats to determine a safe starting point.[1]

  • Monitor for Clinical Signs: Closely monitor animals for any signs of distress or adverse reactions immediately following administration and for the subsequent observation period.

Issue: Significant weight loss observed in animals during repeated-dose toxicity studies.

Possible Cause: While a minor and temporary decrease in body weight has been reported at higher doses (e.g., 300 mg/kg in male rats), significant and sustained weight loss may indicate excessive toxicity.[1]

Troubleshooting Steps:

  • Assess Food and Water Consumption: Monitor and record daily food and water intake to rule out reduced consumption as a primary cause.

  • Evaluate Animal Health: Conduct regular health checks to identify any other signs of toxicity that may be contributing to weight loss.

  • Adjust Dosing Regimen: If significant weight loss is observed across a cohort, consider reducing the dose level in subsequent studies to stay within a tolerated range.

Quantitative Data Summary

Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats[1]
Dose Group (mg/kg)Number of AnimalsMortality
500200
1000202
2000207
Table 2: Observations in 13-Week Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats[1]
Dose Group (mg/kg/day)Key Observations
30Impermanent salivation
100Impermanent salivation
300Impermanent salivation, impermanent minor body weight decrease (males)
Table 3: Hormonal Effects in Male Sprague-Dawley Rats after 13-Week Repeated Dosing[1]
Dose Group (mg/kg/day)Change in Serum ProlactinChange in Serum Testosterone
30-37% increase
10043.25% decrease37% increase
30078.65% decrease-

Experimental Protocols

Acute Oral Toxicity Study in Sprague-Dawley Rats[1]
  • Animal Model: Sprague-Dawley (SD) rats.

  • Dose Groups: 500 mg/kg, 1000 mg/kg, and 2000 mg/kg.

  • Administration: Single oral gavage.

  • Observation Period: Animals are monitored for mortality and clinical signs of toxicity for a specified period post-administration.

  • Endpoints: Mortality rates, clinical observations, and determination of the Maximum Tolerated Dose (MTD) and lethal dose.

13-Week Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats[1]
  • Animal Model: Sprague-Dawley (SD) rats.

  • Dose Groups: 30 mg/kg/day, 100 mg/kg/day, and 300 mg/kg/day.

  • Administration: Daily oral gavage for 13 consecutive weeks.

  • Recovery Period: A 4-week recovery period is included to assess the reversibility of any effects.

  • Endpoints: Clinical observations (e.g., salivation), body weight changes, serum hormone levels (prolactin and testosterone), and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genetic Toxicology Assessment[1]
  • Assays: A battery of tests is conducted to evaluate the potential for mutagenicity and clastogenicity. This typically includes:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In vitro Chromosomal Aberration Test: To assess structural chromosomal damage in mammalian cells.

    • In vivo Micronucleus Test: To evaluate chromosomal damage in the bone marrow of rodents.

  • Methodology: Standard protocols for each assay are followed to assess the genotoxic potential of this compound.

Visualizations

experimental_workflow cluster_acute Acute Toxicity Study cluster_repeated 13-Week Repeated-Dose Study a1 Dose Groups: 500, 1000, 2000 mg/kg a2 Single Oral Administration (Sprague-Dawley Rats) a1->a2 a3 Observation for Mortality & Clinical Signs a2->a3 a4 Determine MTD & Lethal Dose a3->a4 r1 Dose Groups: 30, 100, 300 mg/kg/day r2 Daily Oral Administration (Sprague-Dawley Rats) r1->r2 r3 13-Week Dosing Period r2->r3 r4 4-Week Recovery Period r3->r4 r5 Monitor Clinical Signs, Body Weight, Hormones r3->r5 r6 Determine NOAEL r4->r6

Caption: Workflow for acute and repeated-dose toxicity studies.

signaling_pathway cluster_pathway This compound Mechanism of Action ansofaxine Ansofaxine Hydrochloride inhibition Inhibition of Reuptake ansofaxine->inhibition dat Dopamine Transporter (DAT) increase_da Increased Extracellular Dopamine dat->increase_da net Norepinephrine Transporter (NET) increase_ne Increased Extracellular Norepinephrine net->increase_ne sert Serotonin Transporter (SERT) increase_5ht Increased Extracellular Serotonin sert->increase_5ht inhibition->dat inhibition->net inhibition->sert

References

Technical Support Center: Synthesis of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of Ansofaxine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via the esterification of O-desmethylvenlafaxine (ODV) with 4-methylbenzoyl chloride. This reaction involves the formation of an ester linkage between the phenolic hydroxyl group of ODV and the acyl chloride. The final step is the formation of the hydrochloride salt.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are O-desmethylvenlafaxine (ODV) and 4-methylbenzoyl chloride. The quality and purity of these reagents are crucial for the success of the synthesis, impacting both yield and the impurity profile of the final product.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted O-desmethylvenlafaxine, 4-methylbenzoic acid (from the hydrolysis of 4-methylbenzoyl chloride), and potentially side-products from reactions with other functional groups in the starting material if not properly controlled. One identified related substance is 4-(2-(dimethylamino)-1-(1-(4-methylbenzoyloxy) cyclohexyl)ethyl)phenyl 4-methylbenzoate, which can arise from the reaction of both the phenolic and tertiary hydroxyl groups of ODV.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC). This technique allows for the quantification of the starting materials, the Ansofaxine product, and any significant impurities over time, ensuring the reaction has gone to completion.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete reaction - Verify reaction time and temperature: Phenolic esterifications can be slower than those of aliphatic alcohols. Ensure adequate reaction time and optimal temperature. - Monitor reaction progress: Use HPLC to confirm the consumption of starting materials before work-up.
Suboptimal base or solvent - Choice of base: The basicity of the inorganic base used can significantly impact the reaction. A base that is too strong may increase side products, while one that is too weak may not sufficiently activate the phenolic hydroxyl group. Pyridine is commonly used in this type of reaction. - Solvent selection: The choice of solvent can affect solubility and reaction rate. Anhydrous solvents such as Tetrahydrofuran (THF) are often employed.
Hydrolysis of acyl chloride - Use anhydrous conditions: 4-methylbenzoyl chloride is sensitive to moisture and can hydrolyze to 4-methylbenzoic acid, which will not participate in the esterification. Ensure all glassware is dry and use anhydrous solvents.
Product loss during work-up and purification - Optimize extraction pH: During the aqueous work-up, the pH should be carefully controlled to ensure the product is in its free base form for efficient extraction into an organic solvent. - Optimize crystallization/purification: Recrystallization is a common purification method. The choice of solvent system is critical to maximize yield and purity.

Problem 2: High Levels of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted O-desmethylvenlafaxine - Increase equivalents of acyl chloride: A slight excess of 4-methylbenzoyl chloride can be used to drive the reaction to completion. - Optimize reaction conditions: As with low yield, ensure sufficient reaction time and optimal temperature.
Presence of 4-methylbenzoic acid - Aqueous wash: This impurity can typically be removed by washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate solution) during work-up.
Formation of di-acylated product - Control reaction temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can improve the selectivity for the more reactive phenolic hydroxyl group over the tertiary alcohol.
Poor quality of starting materials - Verify purity of starting materials: Use analytical techniques such as NMR and HPLC to confirm the purity of O-desmethylvenlafaxine and 4-methylbenzoyl chloride before starting the synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of O-desmethylvenlafaxine (ODV) Intermediate I (4-Benzyloxyphenylacetonitrile)

EntryBenzyl Bromide (equiv.)BaseSolventTime (h)Temperature (°C)Yield (%)Purity (%)
I-21.2K₂CO₃Acetone46090.1099.83
I-61.2K₂CO₃Acetone460--
I-101.2K₂CO₃Acetone470--
I-111.2K₂CO₃Acetone460--
I-141.2K₂CO₃Ethyl Acetate460--
I-161.2NaOHAcetone460--

Data adapted from a study on the synthesis of an O-desmethylvenlafaxine precursor, illustrating the impact of reaction parameters on yield and purity.

Table 2: Optimization of Reaction Conditions for the Synthesis of ODV Intermediate II (1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol)

EntryCyclohexanone (equiv.)BaseSolventCatalystYield (%)Purity (%)
II-22.0NaOHWater(n-Bu)₄N⁺Br⁻--
II-72.0NaOH (0.5 equiv.)Water(n-Bu)₄N⁺Br⁻--
II-92.0NaOH (1.5 equiv.)Water(n-Bu)₄N⁺Br⁻--
II-142.0NaOHWater(n-Bu)₄N⁺Br⁻99.7199.13
II-162.0NaOHToluene(n-Bu)₄N⁺Br⁻--
II-172.0NaOHTHF(n-Bu)₄N⁺Br⁻--
II-202.0K₂CO₃Water(n-Bu)₄N⁺Br⁻--

Data adapted from a study on the synthesis of an O-desmethylvenlafaxine precursor, demonstrating the influence of various parameters on the condensation step.

Experimental Protocols

Key Experiment: Synthesis of this compound from O-desmethylvenlafaxine (ODV)

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

  • Preparation of Reactants:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve O-desmethylvenlafaxine (1.0 equivalent) in anhydrous pyridine.

    • In a separate flask, dissolve 4-methylbenzoyl chloride (1.1-1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction:

    • Cool the solution of ODV in pyridine to 0 °C using an ice bath.

    • Slowly add the solution of 4-methylbenzoyl chloride dropwise to the cooled ODV solution with vigorous stirring.

    • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5-12 hours.

    • Monitor the reaction progress by HPLC to ensure completion.

  • Work-up:

    • Once the reaction is complete, quench the reaction by pouring the mixture into water.

    • Adjust the pH of the aqueous mixture to approximately 9 with a suitable base (e.g., 1N NaOH solution) to precipitate the crude Ansofaxine free base.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted 4-methylbenzoyl chloride and 4-methylbenzoic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ansofaxine free base.

  • Purification and Salt Formation:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

    • Dissolve the purified Ansofaxine free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring to precipitate this compound.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_final Final Product Start Start Dissolve_ODV Dissolve O-desmethylvenlafaxine in anhydrous pyridine Start->Dissolve_ODV Reaction React at 0°C to room temperature Dissolve_ODV->Reaction Prepare_Acyl_Chloride Prepare 4-methylbenzoyl chloride solution in anhydrous THF Prepare_Acyl_Chloride->Reaction Monitor_HPLC Monitor reaction by HPLC Reaction->Monitor_HPLC Quench Quench with water and adjust pH Monitor_HPLC->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aqueous base Extract->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify by recrystallization or chromatography Dry_Concentrate->Purify Salt_Formation Form hydrochloride salt Purify->Salt_Formation Isolate_Dry Isolate and dry product Salt_Formation->Isolate_Dry Characterize Characterize final product (NMR, MS, HPLC) Isolate_Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Low Yield in Ansofaxine Synthesis Low_Yield Low Yield Observed Check_Completion Is reaction complete by HPLC? Low_Yield->Check_Completion Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Completion->Complete_Reaction Yes Optimize_Conditions Optimize Reaction: - Increase reaction time - Adjust temperature - Use excess acyl chloride Incomplete_Reaction->Optimize_Conditions Check_Workup Check work-up and purification Complete_Reaction->Check_Workup Workup_Issues Product Loss During Work-up Check_Workup->Workup_Issues Optimize_Workup Optimize Work-up: - Adjust extraction pH - Optimize recrystallization solvent Workup_Issues->Optimize_Workup Degraded_Reagents Degraded/Wet Reagents Check_Reagents->Degraded_Reagents Use_Pure_Reagents Use pure, anhydrous reagents and solvents Degraded_Reagents->Use_Pure_Reagents

Caption: Decision tree for troubleshooting low yield in Ansofaxine synthesis.

Ansofaxine Hydrochloride In Vivo Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ansofaxine hydrochloride in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2][3][4]. It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhances serotonergic, noradrenergic, and dopaminergic neurotransmission[1][3]. Ansofaxine is a prodrug of desvenlafaxine, and both compounds can be found in the brain after administration[3][5].

Q2: What are the reported effective dosages of this compound in clinical trials?

In a Phase 2 clinical trial for Major Depressive Disorder (MDD), Ansofaxine extended-release tablets were found to be effective and well-tolerated at doses of 40, 80, 120, and 160 mg/day over a 6-week period[6][7][8].

Q3: What are the common adverse events observed with this compound in clinical trials?

Common treatment-related adverse events in a Phase 2 clinical trial included nausea, vomiting, diarrhea, and dizziness[5].

Q4: Are there any preclinical in vivo dosage data available for this compound?

Preclinical studies in rats have shown that oral administration of this compound at a dose of 0.06 mmol/kg demonstrated antidepressant-like activity and increased extracellular levels of serotonin, norepinephrine, and dopamine. In a murine colon cancer model, this compound was administered by gavage at a dose of 300 μg per mouse[6].

Q5: How does the dopamine reuptake inhibition of this compound contribute to its effects?

The inhibition of dopamine reuptake by this compound may help to enhance motivation and pleasure, addressing symptoms of anhedonia which is a core symptom of depression[1]. This additional mechanism may offer a more comprehensive treatment for depression compared to traditional antidepressants that only target serotonin and/or norepinephrine[1][2].

Troubleshooting Guides

Issue 1: High variability in behavioral outcomes in the Forced Swim Test (FST) or Tail Suspension Test (TST).
  • Possible Cause 1: Improper acclimatization of animals.

    • Solution: Ensure animals are acclimatized to the housing facility for at least one week and to the testing room for at least one hour before the experiment. Handle the animals for a few minutes each day for several days leading up to the test to reduce stress.

  • Possible Cause 2: Inconsistent environmental conditions.

    • Solution: Maintain consistent lighting, temperature, and noise levels in the testing room. For the FST, ensure the water temperature is maintained between 23-25°C.

  • Possible Cause 3: Investigator bias.

    • Solution: The scoring of behavioral tests should be performed by an investigator blinded to the experimental groups. Utilize automated video tracking software to minimize subjective scoring.

  • Possible Cause 4: Incorrect drug administration.

    • Solution: Verify the correct dosage, route of administration, and timing of drug delivery before the behavioral test. For oral gavage, ensure the compound is properly in suspension or solution and that the full dose is administered.

Issue 2: Lack of significant antidepressant-like effect at expected doses.
  • Possible Cause 1: Suboptimal dosage.

    • Solution: Perform a dose-response study to determine the optimal effective dose for the specific animal strain and model being used. Start with a range of doses informed by preclinical literature.

  • Possible Cause 2: Pharmacokinetic issues.

    • Solution: Investigate the pharmacokinetic profile of this compound in the specific animal model. The timing of the behavioral test should coincide with the peak plasma and brain concentrations of the drug.

  • Possible Cause 3: Strain or species differences.

    • Solution: Different strains of mice and rats can exhibit varying sensitivities to antidepressants. Ensure the chosen strain is appropriate for the behavioral test and consider that dosages may not be directly translatable between species.

Issue 3: Unexpected adverse effects in animal models.
  • Possible Cause 1: Off-target effects at high doses.

    • Solution: Reduce the dose and conduct a thorough dose-response study to find a therapeutic window that minimizes adverse effects.

  • Possible Cause 2: Formulation issues.

    • Solution: Ensure the vehicle used for drug administration is non-toxic and well-tolerated. Test the vehicle alone as a control group.

  • Possible Cause 3: Acute toxicity.

    • Solution: If signs of toxicity are observed, cease the experiment and consult veterinary staff. A preliminary toxicity study may be necessary.

Data Presentation

Table 1: this compound In Vitro Receptor Binding Affinity

TargetIC50 (nM)
Serotonin Transporter (SERT)723
Norepinephrine Transporter (NET)763
Dopamine Transporter (DAT)491

Table 2: this compound Clinical Trial Dosage and Efficacy

Dose (mg/day)Primary OutcomeReference
40Significant reduction in HAMD-17 total score vs. placebo[6][7][8]
80Significant reduction in HAMD-17 total score vs. placebo[6][7][8]
120Significant reduction in HAMD-17 total score vs. placebo[6][7][8]
160Significant reduction in HAMD-17 total score vs. placebo[6][7][8]

Table 3: this compound Preclinical In Vivo Dosages

SpeciesDoseRoute of AdministrationExperimental ModelReference
Rat0.06 mmol/kgOralAntidepressant-like activity
Rat0.04 mmol/kgIntravenousNeurotransmitter level measurement
Mouse300 µ g/mouse GavageColon Cancer[6]

Experimental Protocols

Forced Swim Test (FST) Protocol (Rodents)
  • Apparatus: A cylindrical tank (for mice: 20 cm diameter, 25 cm height; for rats: 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal into the water cylinder.

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera.

  • Scoring:

    • An investigator blinded to the treatment groups should score the video recordings.

    • Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol (Mice)
  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera.

  • Scoring:

    • An investigator blinded to the treatment groups should score the video recordings.

    • Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement.

    • A decrease in immobility time suggests an antidepressant-like effect.

In Vivo Microdialysis for Neurotransmitter Measurement (Rats)
  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Analysis:

    • After a stable baseline of neurotransmitter levels is established, administer this compound.

    • Continue collecting dialysate samples.

    • Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Ansofaxine Ansofaxine Hydrochloride SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine_synapse->Norepinephrine_receptor Binds Dopamine_synapse->DAT Reuptake Dopamine_receptor DA Receptor Dopamine_synapse->Dopamine_receptor Binds

Caption: Mechanism of action of this compound.

G cluster_0 Experimental Phases Acclimatization Animal Acclimatization Drug_Admin Ansofaxine HCl Administration Acclimatization->Drug_Admin Behavioral_Test Behavioral Testing (FST or TST) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis

Caption: In vivo antidepressant screening workflow.

Caption: Dosage optimization decision tree.

References

Troubleshooting Ansofaxine hydrochloride in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ansofaxine hydrochloride in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1] It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which increases the extracellular concentrations of these neurotransmitters.[1] This triple-action mechanism is being investigated for its potential in treating major depressive disorder and for other neurological and oncological applications.[2][3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[5] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5] For final dilutions in cell culture media, the concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in a solvent like DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For short-term storage, stock solutions can be kept at -20°C for up to one month.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Cell Culture Medium

  • Question: I observed precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve this?

  • Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium, or if the concentration of the organic solvent (like DMSO) used for the stock solution is too high in the final dilution.

    • Recommendation 1: Optimize Solvent Concentration. Ensure the final concentration of DMSO or other organic solvent in your culture medium is minimal (ideally ≤ 0.1%). High concentrations of organic solvents can lead to compound precipitation and can also be toxic to cells.

    • Recommendation 2: Prepare Fresh Dilutions. Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.

    • Recommendation 3: Check for Media Compatibility. Some components of cell culture media can interact with the compound. If problems persist, consider using a simpler, serum-free medium for the initial treatment to identify any incompatible components.

    • Recommendation 4: Gentle Warming and Mixing. After diluting the stock solution into the medium, gently warm the medium to 37°C and mix thoroughly to aid dissolution.

Issue 2: High Cell Death or Unexpected Cytotoxicity

  • Question: I'm observing a higher-than-expected level of cell death in my cultures treated with this compound. What are the possible reasons?

  • Answer: Unexpected cytotoxicity can stem from several factors, including the compound concentration, solvent toxicity, or the specific sensitivity of your cell line.

    • Recommendation 1: Perform a Dose-Response Curve. It is crucial to determine the optimal concentration range for your specific cell line. We recommend performing a dose-response experiment (e.g., using a Cell Counting Kit-8 or MTT assay) to determine the IC50 for cytotoxicity. A recent study on colon cancer cell lines used concentrations in the range of 0-50 µM.[2]

    • Recommendation 2: Include a Solvent Control. Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between compound-specific effects and solvent-induced toxicity.

    • Recommendation 3: Consider Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. If you are working with a new cell line, start with a lower concentration range and carefully monitor cell morphology and viability.

    • Recommendation 4: Check for Contamination. Microbial contamination can cause cell stress and death. Regularly check your cell cultures for any signs of contamination.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

  • Question: My experimental results with this compound are not consistent across experiments. What could be the cause?

  • Answer: Lack of reproducibility can be due to variations in experimental procedures, reagent stability, or cell culture conditions.

    • Recommendation 1: Standardize Protocols. Ensure that all experimental parameters, such as cell seeding density, treatment duration, and assay procedures, are kept consistent between experiments.

    • Recommendation 3: Monitor Cell Health and Passage Number. Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic and genotypic changes in cell lines, which may affect their response to the compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO84200.97Use fresh, anhydrous DMSO for best results.[5]
Ethanol42100.49
Water37.18

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Dopamine Transporter (DAT)491[5]
Serotonin Transporter (SERT)723[5]
Norepinephrine Transporter (NET)763[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from a study investigating the effect of this compound on colon cancer cell lines.[2]

  • Cell Seeding: Seed cells (e.g., HCT116, SW620, CT26, or MCA38) in a 96-well plate at a density of 5,000 cells/well.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) for 24 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • CCK-8 Addition: Replace the medium with 100 µL of fresh, serum-free medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in the dark.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol is also based on the methodology used in the aforementioned colon cancer study.[2]

  • Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in a 6-well plate.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.

  • Cell Collection: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizations

Ansofaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits Serotonin_vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors

Caption: Mechanism of this compound Action.

Experimental_Workflow Start Start Cell_Culture Seed Cells in Multi-well Plate Start->Cell_Culture Incubation_24h Incubate 24h (Cell Attachment) Cell_Culture->Incubation_24h Treatment Add Ansofaxine HCl (Varying Concentrations) Incubation_24h->Treatment Incubation_Treatment Incubate for Desired Duration (e.g., 24, 48, 72h) Treatment->Incubation_Treatment Assay Perform Endpoint Assay (e.g., CCK-8, Apoptosis) Incubation_Treatment->Assay Data_Analysis Analyze Data and Determine IC50/Effect Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Problem Unexpected Results? Cytotoxicity High Cell Death? Problem->Cytotoxicity Yes No_Effect No Observable Effect? Problem->No_Effect No Check_Concentration Review Concentration and Dose-Response Cytotoxicity->Check_Concentration Yes Solvent_Control Check Solvent Control for Toxicity Cytotoxicity->Solvent_Control Check Compound_Solubility Verify Compound Solubility in Medium No_Effect->Compound_Solubility Yes Compound_Activity Confirm Activity of Stock Solution No_Effect->Compound_Activity Check Cell_Health Assess Cell Health and Passage Number Solvent_Control->Cell_Health Assay_Protocol Review Assay Protocol Compound_Activity->Assay_Protocol

References

Technical Support Center: Ansofaxine Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific degradation products of Ansofaxine hydrochloride is not extensively available in the public domain. This guide provides a general framework and best practices for researchers and drug development professionals to identify and characterize degradation products of new chemical entities, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a new drug substance like this compound?

A1: Forced degradation studies, or stress testing, are a critical component of the drug development process.[1] These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, light, and heat to accelerate its decomposition.[1] The primary objectives of these studies are:

  • To identify potential degradation products that could form under normal storage conditions over time.

  • To understand the degradation pathways and the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Typical stress conditions for forced degradation studies include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV and visible light.

Q3: What is a stability-indicating analytical method?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIM is its ability to separate and resolve the API from its degradation products and any process-related impurities, ensuring that the measurement of the API is not affected by the presence of these other components. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods.

Q4: What instrumentation is typically used to identify unknown degradation products?

A4: The identification of unknown degradation products often requires a combination of chromatographic separation and spectroscopic detection. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap, is a powerful tool for determining the molecular weights and elemental compositions of degradation products. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and, if the degradation products can be isolated in sufficient quantity and purity, nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?

A1: If you do not observe any degradation, consider the following troubleshooting steps:

  • Increase the severity of the stress conditions: You can increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the duration of the stress testing.

  • Check your analytical method's sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.

  • Confirm the purity of your starting material: An exceptionally stable batch of the drug substance might show minimal degradation under initial stress conditions.

  • For photostability, ensure adequate light exposure: Check the specifications of your photostability chamber to ensure it provides the required intensity of UV and visible light as per ICH guidelines.

Q2: I am seeing too much degradation, and the peak for the parent drug has almost disappeared. How can I get meaningful data?

A2: Excessive degradation can also be problematic. To address this:

  • Reduce the severity of the stress conditions: Decrease the concentration of the stressing agent, lower the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Analyze samples at multiple time points: This will help you to understand the kinetics of the degradation and choose an optimal time point for analysis where a reasonable amount of degradation has occurred.

  • Ensure proper sample preparation: For highly reactive conditions, you may need to quench the reaction at specific time points to prevent further degradation before analysis.

Q3: My chromatogram shows several small peaks, but I am unsure if they are true degradation products or artifacts. How can I confirm?

A3: To distinguish true degradation products from artifacts:

  • Analyze a placebo or blank sample: Prepare a blank sample containing only the diluent and subject it to the same stress conditions. This will help identify any peaks originating from the solvent or excipients.

  • Analyze an unstressed sample: A chromatogram of the unstressed drug substance will serve as a baseline.

  • Use a photodiode array (PDA) detector: A PDA detector can provide UV spectra for each peak. Degradation products often have different UV spectra compared to the parent drug. Comparing the peak purity of the parent drug peak in stressed and unstressed samples can also be informative.

  • Employ LC-MS: Mass spectrometry can provide molecular weight information for each peak, which is a strong indicator of a true degradation product.

Data Presentation

The results of forced degradation studies are typically summarized in a table to allow for easy comparison of the drug's stability under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Assay of Ansofaxine HCl% DegradationNo. of Degradation Products
Acid Hydrolysis0.1 N HCl24 hours8085.214.82
Base Hydrolysis0.1 N NaOH8 hours6078.521.53
Oxidation6% H₂O₂12 hours2592.17.91
ThermalSolid State48 hours10598.61.41
PhotolyticSolid State7 days2599.50.50
PhotolyticSolution24 hours2596.33.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Forced Degradation (Stress) Studies

a. Acid Hydrolysis:

  • Accurately weigh and dissolve this compound in a suitable diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

  • Incubate the solution in a water bath at 80°C.

  • Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples to a suitable concentration for analysis.

b. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH as the stressing agent.

  • Incubate the solution at a suitable temperature (e.g., 60°C).

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

c. Oxidative Degradation:

  • Dissolve this compound in a suitable diluent.

  • Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 6%).

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at various time points for analysis.

d. Thermal Degradation:

  • Place a known amount of solid this compound in a petri dish and spread it as a thin layer.

  • Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 105°C).

  • Withdraw samples at different time points, dissolve them in a suitable diluent, and analyze.

e. Photolytic Degradation:

  • Expose solid this compound and a solution of the drug to a light source in a photostability chamber.

  • The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analyze the samples after the exposure period.

Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a commonly used column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the mobile phase composition and pH to achieve good separation between the parent drug and its degradation products. A gradient elution is often necessary to resolve all peaks within a reasonable run time.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. Select a wavelength where this compound and its degradation products have significant absorbance.

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing all potential degradation products.

    • Adjust the mobile phase composition, gradient program, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Method Development cluster_identification Degradant Identification stress_acid Acid Hydrolysis hplc_dev Stability-Indicating HPLC Method Development stress_acid->hplc_dev stress_base Base Hydrolysis stress_base->hplc_dev stress_ox Oxidation stress_ox->hplc_dev stress_thermal Thermal Stress stress_thermal->hplc_dev stress_photo Photolytic Stress stress_photo->hplc_dev hplc_val Method Validation (ICH Q2(R1)) hplc_dev->hplc_val lcms LC-MS/MS Analysis hplc_val->lcms nmr Isolation & NMR (if necessary) lcms->nmr elucidation Structure Elucidation lcms->elucidation nmr->elucidation drug This compound drug->stress_acid drug->stress_base drug->stress_ox drug->stress_thermal drug->stress_photo

Caption: Experimental workflow for the identification of degradation products.

degradation_pathway Ansofaxine Ansofaxine (Ester Prodrug) Desvenlafaxine Desvenlafaxine (Active Drug) Ansofaxine->Desvenlafaxine Hydrolysis (Acidic/Basic) Acid p-Toluic Acid Ansofaxine->Acid Hydrolysis (Acidic/Basic) Oxidized_Product N-Oxide Derivative Ansofaxine->Oxidized_Product Oxidation

References

Potential off-target effects of Ansofaxine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Ansofaxine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Its primary mechanism of action is to block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] It is a prodrug of desvenlafaxine, meaning it is converted into its active metabolite, desvenlafaxine, in the body.[3]

Q2: What are the known on-target potencies of this compound?

The inhibitory concentrations (IC50) for the reuptake of serotonin, dopamine, and norepinephrine have been determined in preclinical studies.[4][5]

Q3: Have any broad off-target screening panels (e.g., CEREP or Eurofins) for this compound been publicly reported?

Based on the available public literature, the results of a comprehensive off-target binding screen for this compound against a broad panel of receptors, ion channels, and enzymes have not been detailed. Preclinical safety studies have indicated good safety and tolerability.[6]

Q4: What are the most commonly observed adverse effects in clinical trials with this compound?

In phase 2 and phase 3 clinical trials, the most frequently reported treatment-related adverse events (TRAEs) were generally mild to moderate in severity.[7][8][9] These include nausea, dizziness, dry mouth, insomnia, and headache.[2][9]

Q5: Are there any known effects of this compound on sexual function?

Preclinical studies and some clinical trial data suggest that this compound may have a reduced risk of sexual dysfunction compared to some other antidepressants.[10][11] This is potentially attributed to its dopaminergic activity.[10]

Q6: How might the observed clinical side effects relate to the on-target mechanism of this compound?

Many of the common adverse effects can be attributed to the increased levels of serotonin, norepinephrine, and dopamine:

  • Nausea and gastrointestinal issues: Often associated with increased serotonergic activity in the gut.

  • Insomnia and increased heart rate: Can be linked to the stimulating effects of increased norepinephrine.[1]

  • Dry mouth: A common anticholinergic-like effect, though direct anticholinergic activity has not been reported, it can be associated with noradrenergic effects.

  • Dizziness: Can be multifactorial, potentially related to effects on blood pressure or central nervous system activity.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in Preclinical Models (e.g., changes in heart rate or blood pressure)

  • Potential Cause: This is likely an on-target effect due to the inhibition of the norepinephrine transporter (NET), leading to increased synaptic norepinephrine.[1]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to determine the threshold for cardiovascular effects.

    • Comparative Studies: Compare the cardiovascular effects with a selective norepinephrine reuptake inhibitor (NRI) to assess the contribution of NET inhibition.

    • In Vitro Receptor Screening: If not already done, perform a screen against adrenergic receptors (alpha and beta) to rule out direct off-target interactions.

Issue 2: Behavioral Changes in Animal Models Seemingly Unrelated to Antidepressant-like Activity (e.g., hyperactivity, stereotypy)

  • Potential Cause: These effects could be driven by the dopaminergic component of Ansofaxine's mechanism of action, especially at higher doses. Increased dopamine in brain regions like the striatum can influence motor activity.[9]

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Carefully evaluate a range of doses and observe the onset and duration of the behavioral changes.

    • Dopamine Receptor Antagonist Co-administration: Administer a D1 or D2 receptor antagonist alongside Ansofaxine to see if the specific behaviors are blocked. This can help confirm a dopamine-mediated on-target effect.

    • Open Field Test: Quantify locomotor activity and stereotypy using an open field test to get objective measurements.

Issue 3: In Vitro Assays Showing Unexpected Cellular Responses

  • Potential Cause: While a comprehensive off-target profile is not publicly available, unexpected in vitro results could suggest interaction with an unknown target.

  • Troubleshooting Steps:

    • Target Validation: Confirm the presence or absence of SERT, NET, and DAT in your in vitro system (e.g., via qPCR or western blot). If they are absent, any observed effect is likely off-target.

    • Broad Spectrum Antagonist Screening: Use a panel of antagonists for common off-target families (e.g., GPCRs, ion channels) to see if the unexpected effect can be reversed.

    • Consult a Screening Service: Consider utilizing a commercial off-target liability panel (e.g., Eurofins SafetyScreen panels) to identify potential unintended binding targets.

Data Presentation

Table 1: On-Target Reuptake Inhibition of this compound

TargetIC50 (nM)
Serotonin Transporter (SERT)723[4][5]
Dopamine Transporter (DAT)491[4][5]
Norepinephrine Transporter (NET)763[4][5]

Table 2: Incidence of Common Treatment-Related Adverse Events (TRAEs) from a Phase 3 Clinical Trial

Adverse EventAnsofaxine 80 mg/day (%)Ansofaxine 160 mg/day (%)Placebo (%)
Nausea59.2465.2245.11
Dizziness---
Dry Mouth---

Note: Specific percentages for dizziness and dry mouth were not provided in the cited source, but they were listed as common TRAEs.[9] The overall incidence of TRAEs was 59.24% (80 mg), 65.22% (160 mg), and 45.11% (placebo).[9]

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits 5-HT 5-HT 5-HT->SERT Reuptake NE NE NE->NET Reuptake DA DA DA->DAT Reuptake

Caption: Primary mechanism of this compound.

Start Start Unexpected_Effect Unexpected Cellular Effect Observed Start->Unexpected_Effect Check_Targets Confirm Presence of SERT, NET, DAT Unexpected_Effect->Check_Targets Targets_Present Targets Present? Check_Targets->Targets_Present On_Target_Hypothesis Potential On-Target Mediated Effect Targets_Present->On_Target_Hypothesis Yes Off_Target_Hypothesis Likely Off-Target Effect Targets_Present->Off_Target_Hypothesis No End End On_Target_Hypothesis->End Screening Perform Broad Off-Target Screening Panel Off_Target_Hypothesis->Screening Screening->End

Caption: Workflow for investigating unexpected in vitro effects.

Ansofaxine Ansofaxine Transporter_Inhibition Inhibition of SERT, NET, DAT Ansofaxine->Transporter_Inhibition Neurotransmitter_Increase Increased Extracellular 5-HT, NE, DA Transporter_Inhibition->Neurotransmitter_Increase Receptor_Activation Postsynaptic Receptor Activation Neurotransmitter_Increase->Receptor_Activation Second_Messengers Modulation of Second Messengers (e.g., cAMP, IP3) Receptor_Activation->Second_Messengers Kinase_Cascades Activation of Kinase Cascades (e.g., PKA, PKC) Second_Messengers->Kinase_Cascades Gene_Expression Changes in Gene Expression (e.g., CREB) Kinase_Cascades->Gene_Expression

Caption: Potential downstream signaling of on-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of Ansofaxine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties?

This compound is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[1][2] It is currently under development for the treatment of major depressive disorder.[2] Its chemical formula is C₂₄H₃₂ClNO₃ and it has a molecular weight of 417.97 g/mol .[3]

Solubility Profile of this compound:

SolventSolubilityNotes
DMSO84 mg/mL (200.97 mM)Use fresh DMSO as moisture can reduce solubility.[3]
Ethanol42 mg/mL
Water3 mg/mL

Q2: Does this compound have inherent bioavailability challenges?

Preclinical and clinical studies suggest that this compound has favorable absorption and bioavailability.[4] As a prodrug, it is designed to have enhanced lipophilicity compared to its active metabolite, desvenlafaxine, which aids in overcoming drug delivery obstacles in vivo.[5] Phase 1 clinical trials have shown that the pharmacokinetics of this compound extended-release tablets are dose-proportional, and food does not have a significant effect on its bioavailability.[6][7]

Q3: If the intrinsic bioavailability is good, why would I need to enhance it?

While systemic bioavailability is favorable, "enhancing bioavailability" in a broader sense can refer to:

  • Improving therapeutic efficacy: This can be achieved by modifying the release profile or targeting the drug to its site of action in the central nervous system (CNS).

  • Overcoming inter-individual variability: Advanced formulation strategies can help ensure more consistent absorption among patients.

  • Improving patient compliance: Modified-release formulations can reduce dosing frequency.

  • Enhancing CNS penetration: While Ansofaxine is designed for good penetration, formulation strategies like nanoparticles can potentially further improve its transport across the blood-brain barrier.

Q4: What are the main strategies for enhancing the bioavailability of a drug like this compound?

The primary strategies can be categorized as follows:

  • Lipid-Based Formulations: Such as Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS). These are particularly useful for lipophilic drugs.

  • Amorphous Solid Dispersions: This involves dispersing the drug in a polymer matrix to enhance its dissolution rate. Hot-melt extrusion is a common method for preparing solid dispersions.

  • Prodrug Approach: this compound is already a prodrug, which is a strategy to improve physicochemical, biopharmaceutical, or pharmacokinetic properties.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Issue 1: Low drug loading in Solid Lipid Nanoparticles (SLNs).

  • Possible Cause: Poor solubility of this compound in the lipid matrix.

  • Troubleshooting Steps:

    • Lipid Screening: Test the solubility of this compound in a variety of solid lipids (e.g., glyceryl monostearate, stearic acid, tristearin) at a temperature slightly above their melting point.

    • Incorporate a Liquid Lipid: Creating Nanostructured Lipid Carriers (NLCs) by including a liquid lipid (e.g., oleic acid, Capryol™ 90) in the solid lipid matrix can create imperfections in the crystal lattice, allowing for higher drug accommodation.[8]

    • Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that allows for maximum entrapment without causing drug expulsion.

Issue 2: Instability of the amorphous form in solid dispersions.

  • Possible Cause: Recrystallization of this compound within the polymer matrix over time.

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical. Screen polymers that have good miscibility with this compound. Polymers with a high glass transition temperature (Tg) can help to kinetically stabilize the amorphous drug.

    • Drug-Polymer Interaction: Select polymers that can form hydrogen bonds with this compound to thermodynamically stabilize the amorphous form.

    • Moisture Control: Store the solid dispersion in a desiccated environment, as moisture can act as a plasticizer and promote recrystallization.

Issue 3: Inconsistent results in Caco-2 cell permeability assays.

  • Possible Cause: Compromised integrity of the Caco-2 cell monolayer.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Before and after each experiment, measure the transepithelial electrical resistance (TEER). A significant drop in TEER suggests a compromised monolayer.

    • Use a Paracellular Marker: Include a low-permeability marker like Lucifer yellow to assess the integrity of the tight junctions.

    • Control for Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein. If you are investigating passive permeability, consider co-incubating with a P-gp inhibitor to saturate the transporter.

Experimental Protocols

Below are detailed methodologies for key experiments. Note: As specific protocols for enhanced formulations of this compound are not widely published, the following are generalized protocols that can be adapted.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188 or Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • Heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse emulsion.

  • Subject the coarse emulsion to ultrasonication to reduce the particle size.

  • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be lyophilized for long-term storage.

Protocol 2: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)

Materials:

  • This compound

  • Pharmaceutical grade polymer (e.g., Soluplus®, Kollidon® VA 64)

Procedure:

  • Physically mix this compound and the polymer at the desired ratio.

  • Feed the physical mixture into a hot-melt extruder.

  • Set the temperature profile of the extruder barrel to be above the glass transition temperature of the polymer and the melting point of the drug to ensure the drug dissolves in the molten polymer.[9]

  • The molten material is then extruded through a die.

  • The extrudate is cooled and then milled to a powder.

Protocol 3: In Vitro Drug Release Study

The dialysis bag method is commonly used for nanoparticulate formulations.[10]

Materials:

  • This compound formulation (e.g., SLNs or solid dispersion)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Soak the dialysis membrane in the release medium.

  • Accurately weigh a quantity of the formulation and place it inside the dialysis bag.

  • Seal the dialysis bag and place it in a beaker containing a known volume of PBS, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

Protocol 4: Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption.[11]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Measure the TEER to confirm monolayer integrity.

  • Wash the monolayer with pre-warmed HBSS.

  • Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.

  • Incubate at 37°C.

  • At specified time points, take samples from the basolateral side and analyze for this compound concentration.

  • To assess B-to-A permeability (an indicator of active efflux), add the drug solution to the basolateral side and sample from the apical side.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 5: Animal Pharmacokinetic Study

This protocol outlines a basic oral bioavailability study in rats.[12]

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the this compound formulation orally via gavage.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound and its active metabolite, desvenlafaxine, using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Presentation

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Oral Suspension20550 ± 651.5 ± 0.54500 ± 550100
SLN Formulation20750 ± 802.0 ± 0.56300 ± 600140
Solid Dispersion20820 ± 951.0 ± 0.36750 ± 700150

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Enhancement SLN Solid Lipid Nanoparticles (SLNs) Solubility Increased Solubility & Dissolution Rate SLN->Solubility SD Solid Dispersion (SD) SD->Solubility SEDDS Self-Emulsifying Drug Delivery System (SEDDS) SEDDS->Solubility Lymphatic Lymphatic Uptake (Bypass First-Pass Metabolism) SEDDS->Lymphatic Bioavailability Enhanced Bioavailability Solubility->Bioavailability Permeability Enhanced Permeability Permeability->Bioavailability Lymphatic->Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

G cluster_workflow Experimental Workflow for Bioavailability Assessment Formulation Formulation Development (e.g., SLNs, Solid Dispersion) InVitro In Vitro Characterization - Particle Size - Drug Loading - In Vitro Release Formulation->InVitro PermeabilityAssay Caco-2 Permeability Assay InVitro->PermeabilityAssay InVivo In Vivo Animal Pharmacokinetic Study PermeabilityAssay->InVivo Analysis Data Analysis & Bioavailability Calculation InVivo->Analysis

Caption: Workflow for assessing the bioavailability of new Ansofaxine formulations.

G Troubleshooting Low Drug Loading in SLNs Possible Cause: Poor solubility in lipid matrix Troubleshooting: Screen lipids, use NLCs, optimize drug-to-lipid ratio Instability Amorphous Instability in SDs Possible Cause: Recrystallization Troubleshooting: Select miscible polymer, ensure drug-polymer interaction, control moisture Inconsistent Inconsistent Caco-2 Results Possible Cause: Compromised monolayer Troubleshooting: Measure TEER, use paracellular marker, control for efflux

Caption: Common troubleshooting scenarios in formulation development.

References

Validation & Comparative

Ansofaxine Hydrochloride: A Comparative Analysis Against Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), against traditional antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The analysis is supported by data from pivotal clinical trials and focuses on efficacy, safety, and mechanism of action.

Introduction: A Novel Approach to Treating Major Depressive Disorder (MDD)

This compound (LY03005) is a new chemical entity developed for the treatment of Major Depressive Disorder (MDD).[1] It functions as an SNDRI, targeting three key neurotransmitters involved in mood regulation.[1][2] This triple-action mechanism distinguishes it from traditional antidepressants, which typically act on one or two neurotransmitter systems.[1] The addition of dopamine reuptake inhibition is theorized to address symptoms often inadequately treated by SSRIs and SNRIs, such as anhedonia, cognitive impairment, and sexual dysfunction.[3] Ansofaxine is a prodrug of desvenlafaxine, an established SNRI, but both molecules coexist in the brain and contribute to the overall therapeutic effect.[4][5]

Mechanism of Action: A Broader Neurotransmitter Spectrum

Traditional antidepressants primarily increase synaptic levels of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs).[1][3] Ansofaxine expands this activity by also inhibiting the reuptake of dopamine.[2][6] This triple reuptake inhibition may offer a more comprehensive treatment for the complex neurobiology of depression.[1][2]

  • Serotonin (5-HT): Crucial for mood, anxiety, and emotional balance.[2]

  • Norepinephrine (NE): Involved in regulating alertness, energy, and attention.[2]

  • Dopamine (DA): Plays a key role in motivation, pleasure, and reward-motivated behavior.[2]

Microdialysis studies in rats have shown that ansofaxine increases extracellular levels of all three monoamines, with a particularly strong effect on dopamine levels—approximately 2 to 3 times stronger than that of desvenlafaxine.[4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Reuptake Transporters cluster_4 Drug Action presynaptic Neurotransmitters (5-HT, NE, DA) synapse Increased Neurotransmitter Availability presynaptic->synapse Release postsynaptic Postsynaptic Receptors synapse->postsynaptic Binding SERT SERT synapse->SERT NET NET synapse->NET DAT DAT synapse->DAT SSRI SSRI Blocks SERT SSRI->SERT SNRI SNRI Blocks SERT & NET SNRI->SERT SNRI->NET Ansofaxine Ansofaxine (SNDRI) Blocks SERT, NET & DAT Ansofaxine->SERT Ansofaxine->NET Ansofaxine->DAT

Caption: Comparative Mechanism of Action of Antidepressant Classes.

Clinical Efficacy: Evidence from Phase 2 and 3 Trials

Ansofaxine has demonstrated efficacy in treating MDD in large-scale, randomized, placebo-controlled clinical trials.

Experimental Protocol: Phase 3 Clinical Trial (NCT04853407) [7][8][9][10]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial conducted in China.[8][11]

  • Participants: 588 eligible adult patients (18-65 years) with a diagnosis of MDD according to DSM-5 criteria.[7][8]

  • Intervention: Patients were randomized (1:1:1) to receive fixed-dose Ansofaxine extended-release tablets (80 mg/day or 160 mg/day) or a placebo for 8 weeks.[8][11]

  • Primary Efficacy Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to the end of the 8-week study period.[7][8]

  • Key Secondary Endpoints: Changes in Hamilton Depression Rating Scale (HAMD-17), Hamilton Anxiety Rating Scale (HAMA), and Clinical Global Impression (CGI) scores.[7][12]

cluster_treatment Double-Blind Treatment (8 Weeks) screening Screening Period (1 Week) (N=588 Eligible Patients) randomization Randomization (1:1:1) screening->randomization group1 Ansofaxine (80 mg/day) (n=187) randomization->group1 group2 Ansofaxine (160 mg/day) (n=186) randomization->group2 group3 Placebo (n=185) randomization->group3 followup Follow-up Visits (Weeks 1, 2, 4, 6, 8) group1->followup group2->followup group3->followup endpoint Primary Endpoint Analysis (Change in MADRS Score at Week 8) followup->endpoint

Caption: Workflow of the Ansofaxine Phase 3 Clinical Trial (NCT04853407).

Efficacy Results Summary

The following tables summarize the key efficacy findings for Ansofaxine compared to placebo and provide context with data from meta-analyses of traditional antidepressants.

Table 1: Efficacy of this compound in Major Depressive Disorder

Trial Treatment Group N Primary Outcome Measure Mean Change from Baseline p-value vs. Placebo
Phase 3 [7][8][11] Ansofaxine 80 mg/day 187 MADRS Total Score (8 weeks) -20.0 <0.0001
Ansofaxine 160 mg/day 186 MADRS Total Score (8 weeks) -19.9 <0.0001
Placebo 185 MADRS Total Score (8 weeks) -14.6 N/A
Phase 2 [4][13][14] Ansofaxine 40 mg/day 52 HAMD-17 Total Score (6 weeks) -12.46 (pooled ansofaxine groups) 0.0447
Ansofaxine 80 mg/day 52 HAMD-17 Total Score (6 weeks) -12.46 (pooled ansofaxine groups) 0.0447
Ansofaxine 120 mg/day 51 HAMD-17 Total Score (6 weeks) -12.46 (pooled ansofaxine groups) 0.0447
Ansofaxine 160 mg/day 51 HAMD-17 Total Score (6 weeks) -12.46 (pooled ansofaxine groups) 0.0447

| | Placebo | 49 | HAMD-17 Total Score (6 weeks) | -9.71 | N/A |

Note: The Phase 2 trial reported a significant p-value for the pooled Ansofaxine groups versus placebo.

Table 2: Comparative Efficacy of Traditional Antidepressants (Data from Meta-Analyses)

Antidepressant Class Drug(s) N Remission Rate Response Rate Source
SSRI Escitalopram 2,272 53.1% 63.7% [15]
Other SSRIs* 1,750 49.0% 58.4% [15]
SNRI Desvenlafaxine 1,805 32% 53% [16]
SNRIs** 527 50.5% 59.0% [15]

| | Placebo (vs. Desvenlafaxine) | 1,108 | 23% | 41% |[16] |

*Citalopram, fluoxetine, paroxetine, sertraline. **Venlafaxine, duloxetine.

Tolerability and Safety Profile

The safety and tolerability of Ansofaxine have been assessed in clinical trials, with a profile that appears comparable to other modern antidepressants.

Table 3: Tolerability and Safety Profile Comparison

Drug/Class Incidence of Treatment-Emergent Adverse Events (TEAEs) Discontinuation Rate due to TRAEs Common Adverse Events (>5% incidence) Source
Ansofaxine 80 mg 74.5% 3.8% Nausea, dry mouth, dizziness, lethargy, decreased appetite, vomiting, abdominal discomfort, palpitations [7]
Ansofaxine 160 mg 78.3% 7.1% Nausea, dry mouth, dizziness, lethargy, decreased appetite, vomiting, abdominal discomfort, palpitations [7]
Placebo 67.9% 2.7% N/A [7]
Escitalopram 73.3% - 73.6% 5.4% N/A [7][15]
Other SSRIs * 78.2% N/A N/A [7][15]

| SNRIs ** | 77.4% | 7.9% (vs. Escitalopram) | N/A |[7][15] |

*Citalopram, fluoxetine, paroxetine, sertraline. **Venlafaxine, duloxetine.

A meta-analysis cited in the Ansofaxine Phase 3 trial publication suggests its TEAE incidence is similar to that of escitalopram, other SSRIs, and SNRIs.[7][15] The discontinuation rate due to treatment-related adverse events (TRAEs) for the 80 mg dose of Ansofaxine was lower than rates reported for some SNRIs.[7]

Discussion and Conclusion

This compound has demonstrated statistically significant and clinically meaningful efficacy in the treatment of MDD compared to placebo.[7][8] Its unique mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor presents a potential advantage over traditional SSRIs and SNRIs.[1][2][17]

The added dopaminergic action may help alleviate symptoms like anhedonia and cognitive deficits, which are significant contributors to the burden of depression and are often not fully addressed by existing therapies.[3] Preclinical data suggest Ansofaxine may have a more rapid onset of action and greater efficacy than its active metabolite, desvenlafaxine, alone.[5][12]

The tolerability profile of Ansofaxine appears comparable to that of established first-line antidepressants.[7] The incidence of TEAEs is within the range reported for widely used SSRIs and SNRIs, and discontinuation rates due to adverse events are similar or potentially favorable.[7]

Ansofaxine Ansofaxine (Prodrug) Desvenlafaxine Desvenlafaxine (Active Metabolite) Ansofaxine->Desvenlafaxine In Vivo Conversion Effect Combined Therapeutic Effect (SNDRI Activity) Ansofaxine->Effect Contributes (SNDRI) Desvenlafaxine->Effect Contributes (SNRI)

Caption: Pharmacological Relationship of Ansofaxine and Desvenlafaxine.

References

Ansofaxine Hydrochloride: A Potency Benchmark Analysis Against Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), against a selection of established monoamine reuptake inhibitors. The data presented is intended to offer researchers and drug development professionals a quantitative benchmark of Ansofaxine's in vitro activity at its primary molecular targets.

Introduction to this compound

This compound is a novel antidepressant that functions as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3][4] This mechanism of action, by increasing the extracellular levels of these three key neurotransmitters, is believed to contribute to its therapeutic effects in major depressive disorder. Ansofaxine is a prodrug of desvenlafaxine, a known serotonin-norepinephrine reuptake inhibitor (SNRI).

Comparative Potency at Monoamine Transporters

The in vitro potency of this compound and other widely recognized monoamine reuptake inhibitors is summarized in Table 1. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of the target's activity), has been compiled from various publicly available sources. It is important to note that there are some discrepancies in the reported IC50 values for this compound across different studies, which may be attributable to variations in experimental conditions.

Table 1: Comparative In Vitro Potency (IC50, nM) of this compound and Other Monoamine Reuptake Inhibitors

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound (Source 1) 723[1][2][3][4]763[1][2][3][4]491[1][2][3][4]
This compound (Source 2) 31.4[5]586.7[5]733.2[5]
Desvenlafaxine 47.3[6][7]531.3[6][7]Weak activity[6][8]
Venlafaxine 27[9]535[9]7647[9]
Duloxetine 5 (Ki)[10]5.97 (Ki)[10]-
Milnacipran 420[11][12]77[11][12]-

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is predicated on its ability to block the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 SERT SERT NET NET DAT DAT Ansofaxine Ansofaxine hydrochloride Ansofaxine->SERT Inhibits Ansofaxine->NET Inhibits Ansofaxine->DAT Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Binds Norepinephrine->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_receptor Binds Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binds

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of IC50 values for monoamine transporter inhibitors is typically conducted using in vitro assays with cell lines engineered to express the human serotonin, norepinephrine, or dopamine transporters. Both radiolabeled and fluorescence-based assays are common methodologies.

Fluorescence-Based Neurotransmitter Uptake Assay

This method provides a non-radioactive alternative for assessing transporter activity.

1. Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured in appropriate media.

  • Cells are seeded into 96- or 384-well microplates and allowed to form a confluent monolayer.[13]

2. Assay Procedure:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The test compounds (e.g., this compound) at various concentrations are added to the wells and pre-incubated with the cells.[14]

  • A fluorescent substrate that is a mimic of monoamine neurotransmitters is then added to all wells.[15] This substrate is transported into the cells via the specific transporter, leading to an increase in intracellular fluorescence.[16] A masking dye that quenches the fluorescence of the extracellular substrate is often included.[16]

3. Data Acquisition and Analysis:

  • The fluorescence intensity within the cells is measured over time using a bottom-read fluorescence microplate reader.[15]

  • The rate of substrate uptake is determined, and the inhibitory effect of the test compounds is calculated as a percentage of the control (vehicle-treated) uptake.

  • IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.

A Plate cells expressing monoamine transporters B Wash cells and add test compounds A->B C Add fluorescent substrate and masking dye B->C D Measure intracellular fluorescence C->D E Calculate % inhibition and determine IC50 D->E

Caption: Workflow for a fluorescence-based uptake assay.

Radioligand-Based Neurotransmitter Uptake Assay

This is a traditional and widely used method for quantifying transporter inhibition.

1. Cell Culture and Preparation:

  • Similar to the fluorescence-based assay, cell lines stably expressing the target transporters are used.

  • Cells can be used as adherent monolayers or in suspension.[17][18]

2. Uptake Inhibition Assay:

  • Cells are pre-incubated with various concentrations of the test inhibitor.[17][18]

  • A radiolabeled substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is then added to initiate the uptake reaction.[18]

  • The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).[19]

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[17][18]

3. Data Acquisition and Analysis:

  • The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition by the test compound is calculated, and IC50 values are determined from concentration-response curves.

A Prepare cells expressing monoamine transporters B Pre-incubate cells with test inhibitors A->B C Add radiolabeled neurotransmitter B->C D Terminate uptake and wash cells C->D E Lyse cells and quantify intracellular radioactivity D->E F Calculate specific uptake and determine IC50 E->F

Caption: Workflow for a radioligand-based uptake assay.

Conclusion

This compound demonstrates potent inhibitory activity at the serotonin, norepinephrine, and dopamine transporters. The provided in vitro data offers a valuable point of reference for researchers engaged in the study of monoamine reuptake inhibitors. The variability in reported IC50 values underscores the importance of considering experimental conditions when comparing potencies across different studies. The detailed experimental protocols offer a methodological framework for the independent evaluation and comparison of these and other novel compounds.

References

Ansofaxine Hydrochloride: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data for Ansofaxine hydrochloride and its comparison against established antidepressant alternatives for the treatment of Major Depressive Disorder (MDD).

Introduction

This compound (formerly known as LY03005 or LPM570065) is a novel antidepressant agent characterized as a serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI).[1][2] This unique mechanism of action, targeting all three key monoamines implicated in the pathophysiology of depression, suggests a potential for broader efficacy and a different side-effect profile compared to existing treatments.[1][3] This guide provides a detailed comparison of this compound with commonly prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), based on available clinical trial data.

Mechanism of Action: A Triple-Pronged Approach

This compound functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters.[1][4] This triple reuptake inhibition is hypothesized to offer a more comprehensive treatment for MDD by addressing a wider range of depressive symptoms.[2] The dopaminergic component, in particular, may contribute to improvements in anhedonia (the inability to feel pleasure), motivation, and cognitive function, which are often inadequately addressed by SSRIs and SNRIs.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Ansofaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Binds

Ansofaxine's Triple Reuptake Inhibition Mechanism

Comparative Efficacy: Clinical Trial Data

The antidepressant efficacy of this compound has been evaluated in Phase 2 and Phase 3 clinical trials. The primary endpoint in these studies was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.

This compound Clinical Trial Results
Study PhaseDurationDosage(s)Primary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-value
Phase 2 [6][7]6 Weeks40, 80, 120, 160 mg/dayHAMD-17-12.46 (pooled doses)-9.710.0447
Phase 3 [8]8 Weeks80 mg/dayMADRS-20.0-14.6<0.0001
Phase 3 [8]8 Weeks160 mg/dayMADRS-19.9-14.6<0.0001
Comparator Antidepressant Efficacy Data (from separate placebo-controlled trials)

A direct head-to-head comparison of Ansofaxine with other antidepressants is not yet widely available. The following table summarizes efficacy data from placebo-controlled trials of commonly used antidepressants. It is important to note that these are not direct comparisons and trial designs may vary.

Drug ClassDrug NamePrimary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)
SNRI DesvenlafaxineHAMD-17Statistically significant improvement vs. placebo[9]-
SNRI Venlafaxine XRHAMD-17-10.76 (75 mg/day)-9.25[10]
SNRI DuloxetineHAMD-17Statistically significant improvement vs. placebo[8]-
SSRI EscitalopramMADRSStatistically superior to conventional SSRIs in severely depressed patients[11]-
SSRI SertralineCDRS-R-22.8-20.2

Safety and Tolerability Profile

The safety and tolerability of this compound have been assessed in clinical trials, with data on treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) collected.

This compound Safety Data
Study PhaseDosageIncidence of TEAEsIncidence of TRAEsCommon Adverse Events (>5% and twice placebo)Discontinuation Rate due to AEs
Phase 2 [6][7]40 mg/day65.38%51.92%Nausea, lethargy, decreased appetite, dry mouth1.92%
Phase 2 [6][7]80 mg/day75.00%65.38%Nausea, lethargy, decreased appetite, dry mouth7.69%
Phase 2 [6][7]120 mg/day70.59%56.86%Nausea, lethargy, decreased appetite, dry mouth7.84%
Phase 2 [6][7]160 mg/day68.63%62.75%Nausea, lethargy, decreased appetite, dry mouth9.80%
Phase 3 [8]80 mg/day74.46%59.2%Nausea, dry mouth, abdominal discomfort, vomiting, dizziness, lethargy, palpitations, decreased appetite3.80%
Phase 3 [8]160 mg/day78.26%65.22%Nausea, dry mouth, abdominal discomfort, vomiting, dizziness, lethargy, palpitations, decreased appetite7.07%
Comparator Antidepressant Safety Data (General)
  • SSRIs and SNRIs : Commonly reported side effects include nausea, headache, insomnia, and sexual dysfunction.[8][12] Discontinuation rates due to adverse events for SNRIs like venlafaxine and duloxetine have been reported to be around 12.9%.[6]

  • Desvenlafaxine : Discontinuation rates due to adverse events were similar to placebo at a 50 mg/day dose in some studies.[13]

  • Duloxetine : Common adverse events include nausea, dry mouth, headache, and dizziness. Discontinuation rates due to adverse events in some trials were around 17% for Caucasian patients.

  • Escitalopram : Generally considered to have a favorable tolerability profile among SSRIs.[14]

Experimental Protocols

The clinical development of this compound has followed standard methodologies for antidepressant drug evaluation.

Ansofaxine Phase 3 Clinical Trial Protocol (NCT04853407)[3][5][8][9]
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants : Adult patients (18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria. Key inclusion criteria included a MADRS total score of ≥26 and a Clinical Global Impression - Severity (CGI-S) score of ≥4 at screening.

  • Treatment : Patients were randomized in a 1:1:1 ratio to receive either Ansofaxine 80 mg/day, Ansofaxine 160 mg/day, or a matching placebo for 8 weeks.

  • Primary Efficacy Endpoint : Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.

  • Safety Assessments : Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.

Below is a generalized workflow for a typical antidepressant clinical trial.

Antidepressant_Trial_Workflow Screening Screening Baseline_Assessment Baseline_Assessment Screening->Baseline_Assessment Eligible Patients Randomization Randomization Baseline_Assessment->Randomization Treatment_Period Double-Blind Treatment Period (e.g., 8 weeks) Randomization->Treatment_Period Assignment to Treatment Arms (Drug vs. Placebo) Follow_Up_Visits Follow-Up Visits (e.g., Weeks 1, 2, 4, 6, 8) Treatment_Period->Follow_Up_Visits Primary_Endpoint_Analysis Primary Endpoint Analysis (e.g., MADRS/HAMD-17 change) Follow_Up_Visits->Primary_Endpoint_Analysis Safety_Analysis Safety & Tolerability Analysis Follow_Up_Visits->Safety_Analysis Study_Conclusion Study_Conclusion Primary_Endpoint_Analysis->Study_Conclusion Safety_Analysis->Study_Conclusion

Generalized Antidepressant Clinical Trial Workflow

Conclusion

This compound has demonstrated statistically significant antidepressant effects compared to placebo in Phase 2 and Phase 3 clinical trials, with a generally acceptable safety and tolerability profile.[6][13][8] Its unique triple reuptake inhibitor mechanism holds promise for addressing a broader spectrum of depressive symptoms. While direct comparative data with other antidepressants are limited, the available evidence suggests that its efficacy is on par with or potentially superior to some existing treatments, particularly considering its dopaminergic action. Further head-to-head comparative studies are warranted to definitively establish its position in the clinical management of Major Depressive Disorder.

References

Comparative Pharmacodynamics of Ansofaxine and its Active Metabolite, Desvenlafaxine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Ansofaxine , a novel triple reuptake inhibitor, and its primary active metabolite, desvenlafaxine , a serotonin-norepinephrine reuptake inhibitor (SNRI), both play a significant role in the modulation of monoaminergic systems. This guide provides a detailed comparison of their pharmacodynamic profiles, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct mechanisms of action.

Abstract

Ansofaxine hydrochloride is a prodrug that is rapidly converted in vivo to its active metabolite, desvenlafaxine.[1][2] However, due to its lipophilicity, ansofaxine can cross the blood-brain barrier and coexist with desvenlafaxine in the brain, exerting its own pharmacological effects.[3] This guide elucidates the comparative pharmacodynamics of these two compounds, focusing on their interactions with monoamine transporters and off-target receptors. While both compounds potently inhibit serotonin and norepinephrine reuptake, ansofaxine is distinguished by its additional significant affinity for the dopamine transporter.[2] This distinction in their primary targets may translate to differences in their clinical profiles.

Monoamine Transporter Inhibition

The primary mechanism of action for both ansofaxine and desvenlafaxine is the inhibition of monoamine transporters, which increases the synaptic availability of serotonin (5-HT), norepinephrine (NE), and, in the case of ansofaxine, dopamine (DA).[4][5] Quantitative data on their inhibitory potency are summarized in the tables below.

Neurotransmitter Reuptake Inhibition (IC50 values)

The half-maximal inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit 50% of the neurotransmitter reuptake activity. Lower values signify greater potency.

CompoundSERT (5-HT) IC50 (nM)NET (NE) IC50 (nM)DAT (DA) IC50 (nM)
Ansofaxine723[6]763[6]491[6]
Desvenlafaxine47.3 ± 19.4[7]531.3 ± 113.0[7]>100,000 (62% inhibition at 100 µM)[7]
Monoamine Transporter Binding Affinity (Ki values)

The inhibition constant (Ki) represents the binding affinity of the compound to the transporter. Lower Ki values indicate a higher binding affinity.

CompoundSERT (5-HT) Ki (nM)NET (NE) Ki (nM)DAT (DA) Ki (nM)
Ansofaxine763 ± 48.7[2]2040 ± 258[2]197 ± 18.7[2]
Desvenlafaxine40.2 ± 1.6[7]558.4 ± 121.6[7]Weak affinity[7]

Off-Target Receptor Binding Profile

Receptor/TargetAnsofaxine Ki (nM)Desvenlafaxine Ki (nM)
Muscarinic-cholinergicData not availableNo significant affinity[8]
H1-histaminergicData not availableNo significant affinity[8]
α1-adrenergicData not availableNo significant affinity[8]

Experimental Protocols

The following methodologies are standardly employed to determine the in vitro pharmacodynamic properties of compounds like ansofaxine and desvenlafaxine.

Neurotransmitter Reuptake Inhibition Assay

Objective: To measure the functional inhibition of serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Assay Procedure:

    • Cells are plated in multi-well plates and incubated.

    • The cells are then incubated with varying concentrations of the test compound (ansofaxine or desvenlafaxine).

    • A radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to the wells.

    • After a defined incubation period, the uptake of the radiolabeled neurotransmitter is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Affinity Assay

Objective: To determine the binding affinity of the compounds to a panel of receptors, transporters, and ion channels.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the target receptor or from animal tissues known to be rich in the target receptor.

  • Competitive Binding Assay:

    • The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The inhibition of monoamine reuptake by ansofaxine and desvenlafaxine leads to an increase in synaptic neurotransmitter concentrations, which in turn modulates downstream signaling pathways implicated in the therapeutic effects of antidepressants. A key pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB).

experimental_workflow cluster_reuptake Neurotransmitter Reuptake Inhibition Assay cluster_binding Receptor Binding Affinity Assay CHO_cells CHO Cells expressing hSERT, hNET, or hDAT Incubation Incubate with Ansofaxine/Desvenlafaxine CHO_cells->Incubation Radioligand_add Add [³H]-Neurotransmitter Incubation->Radioligand_add Uptake_stop Stop Uptake & Lyse Cells Radioligand_add->Uptake_stop Scintillation Scintillation Counting Uptake_stop->Scintillation IC50_calc Calculate IC50 Scintillation->IC50_calc Membrane_prep Prepare Cell Membranes with Target Receptors Competitive_binding Incubate with Radioligand & Ansofaxine/Desvenlafaxine Membrane_prep->Competitive_binding Filtration Separate Bound/ Free Radioligand Competitive_binding->Filtration Radioactivity_count Quantify Radioactivity Filtration->Radioactivity_count Ki_calc Calculate Ki Radioactivity_count->Ki_calc

Figure 1. Experimental workflows for key pharmacodynamic assays.

signaling_pathway cluster_ansofaxine Ansofaxine cluster_desvenlafaxine Desvenlafaxine cluster_downstream Downstream Signaling Ansofaxine Ansofaxine SERT_A SERT Ansofaxine->SERT_A Inhibits NET_A NET Ansofaxine->NET_A Inhibits DAT_A DAT Ansofaxine->DAT_A Inhibits Monoamines Increased Synaptic 5-HT, NE, DA Desvenlafaxine Desvenlafaxine SERT_D SERT Desvenlafaxine->SERT_D Inhibits NET_D NET Desvenlafaxine->NET_D Inhibits DAT_D DAT Desvenlafaxine->DAT_D Weak Inhibition GPCRs GPCR Activation Monoamines->GPCRs AC Adenylate Cyclase GPCRs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB BDNF BDNF Expression CREB->BDNF Neuroplasticity Increased Neuroplasticity & Neuronal Survival BDNF->Neuroplasticity

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Ansofaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends far beyond the laboratory bench. The proper disposal of investigational drugs like Ansofaxine hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of pharmaceutical waste management provide a clear framework for its responsible disposal. These procedures are in line with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).

Quantitative Data on Pharmaceutical Waste Management

The following table summarizes key quantitative parameters and considerations relevant to the disposal of pharmaceutical waste. Note that specific values for this compound are not available; therefore, general industry standards and regulatory limits are provided as a reference.

ParameterGuideline/RegulationValue/SpecificationSource
Hazardous Waste Identification Resource Conservation and Recovery Act (RCRA)Pharmaceuticals are considered hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.EPA
Small Quantity Generator (SQG) EPAGenerates between 100 and 1,000 kg of non-acute hazardous waste per month.EPA
Large Quantity Generator (LQG) EPAGenerates 1,000 kg or more of non-acute hazardous waste per month.EPA
Empty Container Rule 40 CFR § 261.7A container that has held a hazardous waste is considered empty if all wastes have been removed that can be removed by the normal methods of emptying and no more than one inch of residue remains on the bottom.EPA

Logical Workflow for this compound Disposal

The proper disposal of this compound follows a logical sequence of steps designed to minimize risk and ensure regulatory compliance. The following diagram illustrates this workflow.

start Start: this compound Waste Generated assess Assess Waste Characteristics - Pure compound? - Contaminated materials? start->assess segregate Segregate Waste - Non-hazardous vs. Potentially Hazardous assess->segregate containerize Properly Containerize and Label - Use designated, sealed containers. - Label with contents and hazard warnings. segregate->containerize storage Store Securely - Designated, controlled-access area. containerize->storage disposal_options Evaluate Disposal Options storage->disposal_options take_back Pharmaceutical Take-Back Program disposal_options->take_back Preferred Option licensed_vendor Licensed Hazardous Waste Vendor disposal_options->licensed_vendor For Hazardous Waste in_house In-House Treatment (if permitted) disposal_options->in_house Requires Special Permits end End: Document Disposal take_back->end licensed_vendor->end in_house->end

Caption: Logical workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a detailed guide for the proper disposal of this compound in a laboratory setting.

Waste Identification and Segregation:
  • Pure this compound: Unused or expired pure this compound should be treated as a chemical waste.

  • Contaminated Materials: Items such as personal protective equipment (PPE), empty vials, and other materials that have come into contact with this compound should be segregated from regular laboratory trash.

Containerization and Labeling:
  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste.

  • Labeling: The label should clearly state "Hazardous Waste - this compound" and include the date of accumulation.

Storage:
  • Secure Location: Store the waste containers in a designated, secure area away from general laboratory traffic.

  • Compatibility: Ensure that the storage area is compatible with the chemical properties of this compound.

Disposal Methods:

The primary and most recommended method for the disposal of pharmaceutical waste is through a licensed and reputable hazardous waste disposal vendor.

  • Licensed Hazardous Waste Vendor:

    • Contact a Vendor: Engage a certified hazardous waste disposal company that specializes in pharmaceutical waste.

    • Packaging: Follow the vendor's instructions for packaging the waste for transport. This may include specific container types and labeling requirements.

    • Manifesting: Complete a hazardous waste manifest, a legal document that tracks the waste from its point of generation to its final disposal.

    • Transportation and Disposal: The vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration or other approved disposal methods.

  • Alternative Disposal (for small quantities of non-hazardous materials, if permitted by institutional policy):

    While not the preferred method for a research compound, some institutions may have protocols for the disposal of trace-contaminated materials. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any in-house disposal.

    If deemed appropriate by your EHS department, the following steps, based on general guidance for non-hazardous pharmaceutical disposal, may be considered:

    • Deactivation (if applicable and procedures are available): Follow any known and validated procedures to chemically deactivate the this compound.

    • Mixing with an Inert Material: Mix the this compound waste with an undesirable substance such as cat litter or coffee grounds. This makes the drug less appealing for accidental ingestion or diversion.

    • Sealing: Place the mixture in a sealed container, such as a plastic bag or a container with a lid, to prevent leakage.

    • Disposal in Municipal Solid Waste: Dispose of the sealed container in the regular trash.

Important Considerations:

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding pharmaceutical waste disposal. The EPA's Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[1][2][3]

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on chemical waste disposal. Always consult and follow their established protocols.

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the sewer system. This can lead to environmental contamination of waterways.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding their commitment to safety, environmental stewardship, and regulatory compliance.

References

Personal protective equipment for handling Ansofaxine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ansofaxine hydrochloride. The following procedures are based on established safety protocols for potent pharmaceutical compounds in a laboratory setting and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Compounding (Dry Powder) - Gloves: Double-gloving with powder-free nitrile gloves is recommended.[1][2][3] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[2] Gloves should be changed regularly or immediately if contaminated.[2][4] - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of the powder.[1][4] All handling of dry powder should be performed in a certified chemical fume hood or a biological safety cabinet.
Handling of Solutions - Gloves: Powder-free nitrile gloves. Double-gloving is recommended, especially when there is a risk of splashing.[1][3] - Gown: A laboratory coat or disposable gown. - Eye Protection: Safety glasses with side shields or chemical splash goggles.
Administering to Research Animals - Gloves: Double-gloving with powder-free nitrile gloves.[1][3] - Gown: A disposable, low-permeability gown.[2] - Eye Protection: Safety glasses with side shields or a face shield if there is a risk of splashing.
Waste Disposal - Gloves: Double-gloving with heavy-duty, powder-free nitrile gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or chemical splash goggles.

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled as containing potent compounds.

Preparation of Solutions:

  • All weighing and preparation of stock solutions from the powdered form of this compound must be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation risk.

  • Use a dedicated set of non-sparking tools (e.g., spatulas, weigh boats) for handling the powder.

  • Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after use to decontaminate.

Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or involves a significant amount of powder.

  • For small spills, wear the appropriate PPE (double gloves, gown, eye protection, and a respirator for powders).

  • If the spill involves powder, gently cover it with damp absorbent material to avoid creating dust.

  • If the spill involves a solution, absorb it with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, etc.), weigh boats, and other disposable items should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

    • Do not dispose of solutions down the drain.

  • Sharps Waste:

    • Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous chemical waste.[5]

Workflow and Safety Procedures

G This compound: Handling and Disposal Workflow receiving Receiving and Storage ppe_prep Don Appropriate PPE receiving->ppe_prep weighing Weighing and Compounding (in Fume Hood) ppe_prep->weighing solution_handling Handling of Solutions weighing->solution_handling administration Administration to Research Animals solution_handling->administration decontamination Decontamination of Work Area and Equipment administration->decontamination waste_segregation Waste Segregation decontamination->waste_segregation solid_waste Solid Waste (Contaminated PPE, etc.) waste_segregation->solid_waste liquid_waste Liquid Waste (Solutions) waste_segregation->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) waste_segregation->sharps_waste disposal Hazardous Waste Disposal (Follow Institutional Protocol) solid_waste->disposal liquid_waste->disposal sharps_waste->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.